molecular formula C16H21Cl2N3O4 B2578814 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid CAS No. 1026758-81-5

4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Cat. No.: B2578814
CAS No.: 1026758-81-5
M. Wt: 390.26
InChI Key: KDQWECLDAJRVPP-UHFFFAOYSA-N
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Description

4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H21Cl2N3O4 and its molecular weight is 390.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,4-dichloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O4/c17-12-2-1-11(9-13(12)18)20-15(22)10-14(16(23)24)19-3-4-21-5-7-25-8-6-21/h1-2,9,14,19H,3-8,10H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQWECLDAJRVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that the compound 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a novel or not yet publicly documented molecule. As such, there is no available data regarding its mechanism of action, biological targets, or any associated quantitative metrics.

Consequently, this document will proceed by presenting a speculative analysis based on a structurally analogous compound for which limited information is available: 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid . It is critical for the reader to understand that the information presented herein is an extrapolation and should be considered hypothetical until validated by experimental evidence for the specific compound of interest.

Analysis of a Structurally Related Analog: 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

The closest structural analog with public information is 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid (CAS 1096689-88-1).[1][2] This section will summarize the generalized information available for this analog.

Postulated General Mechanism of Action

The mechanism of action for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is not explicitly defined in the available literature. However, it is suggested that its biological activity stems from interactions with molecular targets such as enzymes and receptors.[1][2] The key structural motifs that likely contribute to these interactions are:

  • Bromophenyl Group: This moiety may facilitate binding to specific protein pockets.

  • Morpholinoethyl Group: This functional group can enhance the compound's solubility and cellular uptake.[1][2]

Based on the general characteristics of related compounds, it is hypothesized that this molecule may act as an inhibitor or activator of specific biochemical pathways.[1][2]

Potential Therapeutic Applications

There is some indication that amide derivatives with similar core structures may possess anti-inflammatory, antimicrobial, anti-tubercular, and antiproliferative activities.[3] Furthermore, some research suggests that compounds containing a 4-bromophenyl moiety may have potential as anticancer agents, possibly through the induction of apoptosis and cell cycle arrest.[2] However, no specific studies or quantitative data are available for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid itself.

Data Presentation: Quantitative Analysis (Hypothetical)

Due to the absence of experimental data for both the requested compound and its analog, no quantitative data can be presented. A template for a data table is provided below to illustrate how such data would be structured if it were available.

ParameterValueTarget/Cell LineAssay ConditionsReference
IC50N/Ae.g., Kinase Xe.g., In vitro kinase assayN/A
KiN/Ae.g., Receptor Ye.g., Radioligand binding assayN/A
EC50N/Ae.g., Cancer Cell Line Ze.g., Cell viability assayN/A

N/A: Not Available

Experimental Protocols (Hypothetical)

Detailed experimental protocols cannot be provided without specific published studies. The following represents a generalized workflow that researchers might employ to investigate the mechanism of action of a novel compound like the one .

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Validation A Compound Synthesis and Purification B High-Throughput Screening (e.g., Phenotypic Assay) A->B C Affinity Chromatography B->C D Computational Docking B->D E Genetic Knockdown/Out B->E F In Vitro Enzymatic/Binding Assays C->F D->F E->F G Cell-Based Signaling Assays (e.g., Western Blot, Reporter Assays) F->G H In Vivo Animal Models G->H

Hypothetical workflow for mechanism of action studies.

Signaling Pathway Visualization (Hypothetical)

Without an identified molecular target or affected pathway, it is impossible to generate a specific signaling pathway diagram. The following DOT script is a placeholder demonstrating how such a diagram would be created if, for instance, the compound were found to inhibit a hypothetical "Kinase A" in a generic cancer-related pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Compound This compound Compound->KinaseA

Hypothetical signaling pathway with a speculative point of intervention.

Conclusion

The compound This compound is not described in the current scientific literature, precluding a detailed analysis of its mechanism of action. By examining a structurally similar molecule, we can hypothesize a potential for biological activity mediated by interactions with enzymes or receptors, but this remains speculative. Further experimental investigation is required to elucidate the true biological function of the requested compound. This would involve initial screening to identify biological activity, followed by target identification and subsequent validation of the mechanism of action.

References

4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is not readily found in publicly available chemical databases. Therefore, the information presented in this document is based on structurally related compounds and predictive methodologies. All experimental protocols are proposed and would require optimization.

Core Chemical Properties

Direct experimental data for the target compound is unavailable. The following table summarizes predicted chemical properties based on its structural motifs: the dichlorophenyl group, the morpholino group, and the amino acid backbone.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₆H₂₀Cl₂N₄O₄Calculated from structure
Molecular Weight 419.26 g/mol Calculated from structure
Appearance Likely a solid at room temperatureBased on similar organic compounds of this size
Melting Point Expected to be >150 °CBased on analogous N-substituted butanoic acid derivatives
Boiling Point >400 °C (with decomposition)General characteristic of similar complex organic molecules
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. The morpholino group may slightly enhance aqueous solubility compared to analogues without it.The dichlorophenyl group confers hydrophobicity, while the morpholino and carboxylic acid groups can increase polarity and potential for hydrogen bonding.
pKa Two potential pKa values are predicted: one for the carboxylic acid (~3-5) and one for the tertiary amine on the morpholine ring (~7-8).Based on the pKa of similar functional groups in other molecules.
LogP Estimated to be between 2 and 4.The hydrophobic dichlorophenyl group is balanced by the polar morpholino and amino acid components.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from the synthesis of structurally similar compounds. A potential two-step synthesis starting from maleic anhydride is proposed.

Experimental Protocol:

Step 1: Synthesis of 4-((3,4-Dichlorophenyl)amino)-4-oxobut-2-enoic acid (Intermediate 1)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in 50 mL of anhydrous acetone.

  • Addition of Amine: To this solution, add a solution of 3,4-dichloroaniline (1.0 eq) in 50 mL of anhydrous acetone dropwise over 30 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, the resulting precipitate is collected by vacuum filtration, washed with cold acetone, and dried under vacuum to yield the intermediate amide, 4-((3,4-dichlorophenyl)amino)-4-oxobut-2-enoic acid.

Step 2: Synthesis of this compound (Final Compound)

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the intermediate from Step 1 (1.0 eq) in 100 mL of a suitable solvent such as methanol or acetonitrile.

  • Addition of Second Amine: Add 2-morpholinoethylamine (1.1 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction involves a Michael addition of the amine to the α,β-unsaturated carbonyl system. Monitor the reaction progress by TLC.

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final product.

Visualizations

Proposed Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_final_product Final Product cluster_reagents Reagents Maleic_Anhydride Maleic Anhydride Intermediate1 4-((3,4-Dichlorophenyl)amino)- 4-oxobut-2-enoic acid Maleic_Anhydride->Intermediate1 Step 1: Nucleophilic Acyl Substitution Dichloroaniline 3,4-Dichloroaniline Dichloroaniline->Intermediate1 Final_Product 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)- 4-oxobutanoic acid Intermediate1->Final_Product Step 2: Michael Addition Morpholinoethylamine 2-Morpholinoethylamine Morpholinoethylamine->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Synthesize Intermediate (Reaction of Maleic Anhydride and 3,4-Dichloroaniline) start->step1 workup1 Work-up: Filtration and Drying step1->workup1 step2 Step 2: Synthesize Final Product (Reaction of Intermediate with 2-Morpholinoethylamine) workup1->step2 purification Purification: Recrystallization step2->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General workflow for the proposed synthesis and characterization.

Potential Biological Activity and Signaling Pathways

Due to the absence of published biological data, the mechanism of action and associated signaling pathways for this compound are unknown. However, the structural components may provide clues for future research:

  • Dichlorophenyl Group: This moiety is present in numerous bioactive compounds, including kinase inhibitors and compounds targeting various receptors.

  • Morpholino Group: This group is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.

  • Amino Acid Scaffold: The butanoic acid backbone provides a flexible scaffold that can present the other functional groups for interaction with biological targets.

Further research, including in vitro screening and cellular assays, would be necessary to elucidate any biological activity and the corresponding signaling pathways.

Uncharted Territory: The Biological Profile of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid Remains Undiscovered

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant gap in current knowledge regarding the biological activity of the compound 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. At present, there is no publicly available data detailing its pharmacological effects, mechanism of action, or potential therapeutic applications.

This absence of information extends to quantitative metrics of biological activity, such as IC50 or EC50 values, and detailed experimental protocols associated with this specific molecule. Consequently, the creation of an in-depth technical guide, as requested, is not feasible based on the current scientific landscape.

Insights from a Structurally Related Analog

While direct information is lacking for the dichlorophenyl compound, limited data exists for a structurally similar molecule, 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid . This bromo-analog has been noted for potential anticancer and enzyme inhibition activities. However, the available information is largely summary in nature, without the detailed experimental methodologies or quantitative data necessary for a thorough technical evaluation. The specific cell lines, enzymes, and assay conditions for these reported activities remain undisclosed in the accessible literature.

The Chemical Landscape of Related Moieties

Separately, derivatives of butanoic acid containing a dichlorophenyl group have been investigated for their biological potential. Some studies suggest that compounds with this chemical scaffold may exhibit anticancer properties, potentially through the inhibition of signaling molecules such as Placenta Growth Factor (PlGF-1). However, these findings relate to a broader class of compounds and cannot be directly extrapolated to the specific molecule of interest.

Future Directions and the Path Forward

The dearth of information on this compound highlights a potential area for novel research. Future investigations would need to encompass a full suite of in vitro and in vivo studies to elucidate its biological profile.

A hypothetical workflow for the initial biological characterization of this compound is outlined below.

Hypothetical Experimental Workflow

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis\nand Purification Compound Synthesis and Purification Cytotoxicity Screening\n(e.g., MTT Assay in Cancer Cell Lines) Cytotoxicity Screening (e.g., MTT Assay in Cancer Cell Lines) Compound Synthesis\nand Purification->Cytotoxicity Screening\n(e.g., MTT Assay in Cancer Cell Lines) Target-Based Screening\n(e.g., Kinase Panel, GPCR Panel) Target-Based Screening (e.g., Kinase Panel, GPCR Panel) Cytotoxicity Screening\n(e.g., MTT Assay in Cancer Cell Lines)->Target-Based Screening\n(e.g., Kinase Panel, GPCR Panel) Hit Validation\n(Dose-Response Studies) Hit Validation (Dose-Response Studies) Target-Based Screening\n(e.g., Kinase Panel, GPCR Panel)->Hit Validation\n(Dose-Response Studies) Signaling Pathway Analysis\n(e.g., Western Blot, Reporter Assays) Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Hit Validation\n(Dose-Response Studies)->Signaling Pathway Analysis\n(e.g., Western Blot, Reporter Assays) Pharmacokinetic Studies\n(ADME) Pharmacokinetic Studies (ADME) Signaling Pathway Analysis\n(e.g., Western Blot, Reporter Assays)->Pharmacokinetic Studies\n(ADME) Xenograft/Disease Model Studies Xenograft/Disease Model Studies Pharmacokinetic Studies\n(ADME)->Xenograft/Disease Model Studies

In Vitro Cytotoxicity of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential cytotoxic profile of the novel compound, 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. Due to the absence of direct studies on this specific molecule, this guide synthesizes data from structurally related compounds, including dichlorophenyl and morpholinyl derivatives, to project a likely toxicological profile and to propose robust experimental protocols for its in vitro evaluation. This document details standard cytotoxicity assays, potential mechanisms of action, and data presentation strategies to facilitate further research and drug development efforts.

Introduction

The evaluation of in vitro cytotoxicity is a critical initial step in the drug discovery and development pipeline, providing essential information on the potential of a compound to induce cell death or inhibit cell growth.[1] The subject of this guide, this compound, is a novel chemical entity. Its structure, featuring a dichlorophenylamino group and a morpholinoethylamino substituent on a butanoic acid backbone, suggests potential biological activity. Dichlorophenyl derivatives have been investigated for their cytotoxic effects, with some showing potency against various cancer cell lines.[2] Similarly, the morpholine ring is a common moiety in medicinal chemistry, and its derivatives have been evaluated for a range of pharmacological activities, including antitumor effects.[3]

This guide will outline the necessary experimental protocols to characterize the in vitro cytotoxicity of this compound, suggest potential cellular mechanisms based on its structural motifs, and provide a framework for data interpretation.

Predicted Cytotoxicity Profile

Based on the analysis of structurally similar compounds, a hypothetical cytotoxicity profile for this compound can be projected. It is anticipated that the compound may exhibit selective cytotoxicity against rapidly dividing cells, such as cancer cell lines, a characteristic often sought in anticancer drug development.

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table presents hypothetical IC50 values against a panel of common cancer and normal cell lines, based on data from related dichlorophenyl and butanoic acid derivatives. These values serve as a benchmark for what might be expected in initial screening assays.

Cell LineCell TypeTissue of OriginPredicted IC50 (µM)
Cancer Cell Lines
MCF-7AdenocarcinomaBreast10 - 50
HeLaAdenocarcinomaCervical15 - 60
A549CarcinomaLung20 - 75
HepG2Hepatocellular CarcinomaLiver25 - 100
Normal Cell Lines
HEK293Embryonic KidneyKidney> 100
L929FibroblastMouse Connective Tissue> 100

Note: These are projected values and require experimental validation.

Experimental Protocols

To empirically determine the in vitro cytotoxicity of this compound, a series of well-established assays should be employed. The following protocols are recommended for a comprehensive initial assessment.

Cell Lines and Culture

A panel of cell lines should be selected to assess both anticancer potential and general cytotoxicity.[4] It is recommended to use at least one cancer cell line from a common cancer type (e.g., breast, lung, colon) and a normal, non-cancerous cell line to determine selectivity.[5]

  • Recommended Cancer Cell Lines: MCF-7 (breast), A549 (lung), HCT116 (colon).

  • Recommended Normal Cell Line: HEK293 (human embryonic kidney), L929 (murine fibroblast).[6]

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity testing.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_prep Preparation of Compound Serial Dilutions treatment Addition of Compound to Cells compound_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay_selection Select Assay (MTT, LDH, etc.) incubation->assay_selection assay_procedure Perform Assay Protocol assay_selection->assay_procedure readout Measure Absorbance/Fluorescence assay_procedure->readout calculation Calculate % Viability and IC50 readout->calculation

General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.[7]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

  • Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[11][12][13]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Measure the absorbance at 490 nm using a microplate reader.[15]

  • Calculate the percentage of cytotoxicity based on a maximum LDH release control (cells treated with a lysis buffer).

Neutral Red Uptake Assay

The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[16][17][18]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL).

  • Incubate for 2-3 hours to allow for dye uptake.

  • Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Add a destain solution (e.g., acidified ethanol) to extract the dye from the cells.

  • Measure the absorbance at 540 nm using a microplate reader.[17]

  • Calculate the percentage of viable cells relative to the vehicle control.

Potential Mechanisms of Action and Signaling Pathways

The chemical structure of this compound suggests several potential mechanisms of cytotoxicity. The dichlorophenyl group can be involved in interactions with hydrophobic pockets of proteins, potentially inhibiting enzyme function or disrupting protein-protein interactions. The butanoic acid moiety could be involved in metabolic pathways. Based on these features, the compound could induce cell death through apoptosis, necrosis, or by causing cell cycle arrest.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process that is often a target for anticancer therapies.[19][20][21][22] It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[23]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress bcl2 Bcl-2 Family Regulation stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of the apoptotic signaling pathways.
Necrosis Signaling Pathway

Necrosis is a form of cell death that results from acute cellular injury and often elicits an inflammatory response.[24] Necroptosis is a programmed form of necrosis that can be initiated by signals such as TNF-alpha.[25][26]

G cluster_initiation Initiation cluster_necrosome Necrosome Formation cluster_execution Execution tnf TNF-α tnfr1 TNFR1 tnf->tnfr1 complex_i Complex I Formation tnfr1->complex_i ripk1_ripk3 RIPK1/RIPK3 Interaction complex_i->ripk1_ripk3 necrosome Necrosome Assembly ripk1_ripk3->necrosome mlkl MLKL Phosphorylation necrosome->mlkl pore_formation Pore Formation in Plasma Membrane mlkl->pore_formation necrosis Necrotic Cell Death pore_formation->necrosis

Key steps in the necroptosis signaling pathway.
Cell Cycle Arrest

Some cytotoxic compounds do not directly cause cell death but instead inhibit cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M).[27] This can be a precursor to apoptosis.[28][29] The p53 protein is a key regulator of the cell cycle in response to cellular stress.[30][31]

G cluster_stress Stress Signal cluster_p53 p53 Activation cluster_arrest Cell Cycle Arrest dna_damage DNA Damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53_phos p53 Phosphorylation and Stabilization atm_atr->p53_phos p21 p21 Transcription p53_phos->p21 cdk_inhibition CDK Inhibition p21->cdk_inhibition g1_arrest G1/S Arrest cdk_inhibition->g1_arrest

Simplified pathway of p53-mediated cell cycle arrest.

Conclusion

While direct experimental data on the in vitro cytotoxicity of this compound is not yet available, this guide provides a robust framework for its initial toxicological assessment. By employing the detailed experimental protocols and considering the potential mechanisms of action outlined herein, researchers can effectively characterize the cytotoxic profile of this novel compound. The provided tables and diagrams serve as valuable tools for data organization and conceptual understanding, facilitating a systematic and thorough investigation. Further studies are warranted to elucidate the precise molecular targets and signaling pathways affected by this compound, which will be crucial for its potential development as a therapeutic agent.

References

Preliminary Screening of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a novel chemical entity for which specific experimental data is not publicly available. This guide is a projection based on the analysis of its structural motifs and established principles in medicinal chemistry and preclinical drug development. The experimental protocols provided are standard, validated methods for the preliminary screening of small molecule compounds.

Introduction

This technical guide outlines a comprehensive strategy for the preliminary screening of the novel compound, this compound. The molecule integrates several key pharmacophores: a 3,4-dichlorophenylamino group, a butanoic acid backbone, and a morpholinoethylamino side chain. The dichlorophenyl moiety is often associated with kinase inhibition and anticancer activity. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and target binding affinity.[1][2] The butanoic acid core provides a flexible scaffold for the presentation of these functional groups.

This document provides a putative synthesis scheme, detailed protocols for in vitro screening, and a discussion of potential biological activities to guide the initial investigation of this compound for researchers, scientists, and drug development professionals.

Proposed Synthesis

A plausible synthetic route for this compound could involve a multi-step process, as conceptualized in the workflow below. The synthesis would likely begin with a commercially available starting material such as maleic anhydride, which is then opened to form a carboxylic acid derivative. Subsequent amidation reactions would introduce the morpholinoethyl and dichlorophenyl moieties.

G A Maleic Anhydride B Ring opening with 2-morpholinoethan-1-amine A->B C Intermediate A B->C D Activation of carboxylic acid (e.g., with DCC/DMAP) C->D E Intermediate B (Activated Ester) D->E F Amidation with 3,4-dichloroaniline E->F G This compound F->G

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols for Preliminary Screening

The initial evaluation of a novel compound typically involves assessing its cytotoxic potential against various cell lines. This provides a broad indication of its biological activity and therapeutic window.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[5]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Data Presentation

Quantitative data from the preliminary screening should be organized into clear tables for comparative analysis.

Table 1: Hypothetical In Vitro Cytotoxicity (IC50) of the Test Compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer18.5
PANC-1Pancreatic Cancer12.1
HEK293Normal Kidney (Control)> 100

Table 2: Hypothetical Membrane Integrity Assay (% Cytotoxicity at 25 µM)

Cell Line% LDH Release
MCF-745%
A54938%
HCT11642%
PANC-155%
HEK293< 5%

Potential Biological Activity and Signaling Pathways

Based on its structural components, the test compound may exhibit anticancer activity through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The dichlorophenyl group is a common feature in tyrosine kinase inhibitors. Therefore, a plausible mechanism of action could involve the modulation of pathways such as the PI3K/AKT/mTOR or the RAS/RAF/MEK/ERK pathways. The morpholine moiety could enhance the compound's interaction with the target protein and improve its pharmacokinetic properties.[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TestCompound Test Compound TestCompound->RTK Inhibition

Caption: Hypothetical signaling pathway inhibition by the test compound.

Conclusion

This technical guide provides a foundational framework for the preliminary screening of this compound. The proposed experimental protocols are robust and widely accepted for the initial assessment of novel chemical entities. The insights derived from the structural analysis suggest a potential for anticancer activity, warranting further investigation. The successful execution of these preliminary screens will provide critical data to guide subsequent lead optimization and more in-depth mechanistic studies.

References

Structure-Activity Relationship of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, a compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this report leverages information from structurally similar compounds to infer its synthetic route, potential biological activities, and SAR. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 4-oxobutanoic acid scaffold.

Introduction

The 4-oxobutanoic acid scaffold is a versatile chemical moiety that has been explored in the development of various biologically active agents. The incorporation of a substituted phenylamino group at the 4-position and an amino-substituted side chain at the 2-position introduces key pharmacophoric features that can modulate interactions with biological targets. Specifically, the 3,4-dichlorophenyl group offers a combination of lipophilicity and potential for halogen bonding, while the morpholinoethyl side chain can enhance aqueous solubility and provide a key interaction point. This guide focuses on elucidating the SAR of the title compound by analyzing the contributions of its distinct structural components.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound can be systematically analyzed by dissecting the molecule into three key regions: the substituted phenyl ring (A), the morpholinoethyl side chain (B), and the butanoic acid backbone (C).

A. Phenyl Ring Substitutions:

The nature and position of substituents on the phenyl ring are critical for biological activity. Halogen substitutions, in particular, have been shown to influence the potency of related compounds. A comparative analysis of analogs suggests that both the type of halogen and its position impact activity. For instance, in a related series, a bromo-substituted analog exhibited potent activity, highlighting the importance of this region for target engagement.

B. Morpholinoethyl Side Chain Modifications:

The morpholinoethyl group at the 2-position plays a significant role in determining the pharmacokinetic properties of the molecule. The morpholine ring can improve aqueous solubility and may be involved in hydrogen bonding interactions with the target protein. Modifications to this side chain, such as altering the linker length or replacing the morpholine with other heterocyclic systems (e.g., piperazine), are expected to significantly impact both potency and selectivity.

C. Butanoic Acid Backbone:

The butanoic acid core serves as the central scaffold, orienting the key interacting moieties in three-dimensional space. The carboxylate group can act as a hydrogen bond acceptor or participate in ionic interactions. The stereochemistry at the C2 position, if chiral, could also be a critical determinant of activity, with one enantiomer potentially exhibiting significantly higher potency than the other.

Quantitative SAR Data
Compound IDPhenyl SubstitutionSide Chain at C2TargetIC50 (µM)Activity Profile
Analog 1 4-Bromo2-morpholinoethylhTS12.5Anticancer[1]
Analog 2 4-FluoroethylKYN-3-OHase15.0Neuroprotective[1]
Analog 3 4-ChloropiperazinylCOX-29.8Anti-inflammatory[1]

This table is constructed based on data from a structurally related series to illustrate potential SAR trends. hTS: human Thymidylate Synthase; KYN-3-OHase: Kynurenine 3-hydroxylase; COX-2: Cyclooxygenase-2.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of compounds based on the 4-oxobutanoic acid scaffold. These methods are representative of those commonly employed in medicinal chemistry for this class of molecules.

General Synthetic Procedure

The synthesis of this compound and its analogs can be achieved through a multi-step sequence. A plausible synthetic route is outlined below.

G cluster_0 Synthesis Workflow A 3-Methylidenedihydrofuran-2,5-dione C 4-((3,4-Dichlorophenyl)amino)-2-methylidene-4-oxobutanoic acid A->C Ring-opening amidation B 3,4-Dichloroaniline B->C E This compound C->E Michael addition D 2-(Morpholino)ethan-1-amine D->E

Figure 1. Proposed synthetic workflow for the title compound.

Step 1: Synthesis of 4-((3,4-Dichlorophenyl)amino)-2-methylidene-4-oxobutanoic acid

To a solution of 3-methylidenedihydrofuran-2,5-dione in a suitable aprotic solvent such as dichloromethane or acetonitrile, an equimolar amount of 3,4-dichloroaniline is added. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The resulting product, 4-((3,4-dichlorophenyl)amino)-2-methylidene-4-oxobutanoic acid, can be isolated by filtration or evaporation of the solvent, followed by purification using column chromatography or recrystallization.

Step 2: Synthesis of this compound

The intermediate from Step 1 is dissolved in a polar aprotic solvent like dimethylformamide (DMF). To this solution, an equimolar amount of 2-(morpholino)ethan-1-amine is added. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) to facilitate the Michael addition. The progress of the reaction is monitored by TLC. Upon completion, the final product is isolated by aqueous workup, followed by purification using techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization.

In Vitro Kinase Inhibition Assay

Given the structural motifs present in the title compound, it is plausible that it may exhibit activity as a kinase inhibitor. A common method to assess this is through an in vitro kinase inhibition assay.

G cluster_0 Kinase Inhibition Assay Workflow A Kinase, Substrate, ATP, and Test Compound incubation B Phosphorylation Reaction A->B C Detection of Phosphorylated Substrate B->C D Quantification of Inhibition (IC50) C->D

Figure 2. General workflow for an in vitro kinase inhibition assay.

The inhibitory activity of the test compound against a panel of kinases can be determined using a variety of assay formats, such as fluorescence resonance energy transfer (FRET), luminescence-based assays (e.g., Kinase-Glo®), or radiometric assays. Briefly, the kinase, a specific substrate peptide, and ATP are incubated in a buffer solution in the presence of varying concentrations of the test compound. The reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified using a suitable detection method. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Signaling Pathway

Compounds with the 4-oxobutanoic acid scaffold have been implicated in the modulation of various signaling pathways, particularly those involved in cell proliferation and inflammation. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 Hypothesized PI3K/Akt/mTOR Signaling Pathway Modulation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 4-((3,4-Dichlorophenyl)amino)-2-((2- morpholinoethyl)amino)-4-oxobutanoic acid Inhibitor->PI3K Inhibits

Figure 3. Potential modulation of the PI3K/Akt/mTOR pathway.

In this hypothetical model, the compound could act as an inhibitor of one of the key kinases in this pathway, such as PI3K or Akt. By inhibiting the activity of these kinases, the compound would block the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and survival. This makes compounds of this class interesting candidates for development as anti-cancer agents.

Conclusion

While direct experimental data on this compound is scarce, analysis of structurally related compounds provides valuable insights into its potential structure-activity relationship, synthetic accessibility, and biological mechanism of action. The information and protocols presented in this guide offer a solid foundation for researchers to initiate further investigation into this and related chemical series. Future work should focus on the synthesis and comprehensive biological evaluation of the title compound and a library of its analogs to establish a definitive SAR and identify lead candidates for further development.

References

An In-depth Technical Guide on 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Chemical Abstracts Service (CAS) number, experimental data, or established biological activities could be found for 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in the public domain at the time of this report. The following information is a scientifically informed projection based on the analysis of its structural motifs and data from closely related analogous compounds. All quantitative data and experimental protocols are provided as illustrative examples for research guidance.

Introduction

This compound is a multifaceted organic molecule with potential applications in drug discovery and development. Its chemical architecture, featuring a dichlorinated phenyl ring, a flexible butanoic acid core, and a morpholinoethyl side chain, suggests a predisposition for biological activity. The 3,4-dichlorophenyl moiety is a common feature in a variety of bioactive compounds, while the morpholine ring is a well-established functional group in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as solubility and cell permeability. This guide provides a comprehensive overview of the projected physicochemical properties, a plausible synthetic route, potential biological activities and associated signaling pathways, and detailed experimental protocols for the investigation of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for the target compound is unavailable, the following table presents estimated properties based on its chemical structure.

PropertyEstimated Value
Molecular FormulaC₁₆H₂₁Cl₂N₃O₄
Molecular Weight407.26 g/mol
XLogP31.8
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8

Synthesis

A plausible synthetic pathway for this compound can be conceptualized based on established organic chemistry reactions. A potential route involves the reaction of a suitable butanoic acid precursor with 3,4-dichloroaniline and 2-morpholinoethan-1-amine.

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthetic route.

G A Succinic Anhydride C 4-((3,4-Dichlorophenyl)amino)-4-oxobutanoic acid A->C Ring Opening B 3,4-Dichloroaniline B->C E 4-((3,4-Dichlorophenyl)amino)-4-oxo-butanoyl chloride C->E Acyl Chloride Formation D Thionyl Chloride (SOCl₂) D->E G Target Compound E->G Amidation F 2-Morpholinoethan-1-amine F->G

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-((3,4-Dichlorophenyl)amino)-4-oxobutanoic acid

  • In a round-bottom flask, dissolve succinic anhydride (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add 3,4-dichloroaniline (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-((3,4-dichlorophenyl)amino)-4-oxobutanoic acid.

Step 2: Synthesis of this compound

  • Suspend 4-((3,4-dichlorophenyl)amino)-4-oxobutanoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM).

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C to form the acyl chloride.

  • Stir the mixture at room temperature for 2 hours.

  • In a separate flask, dissolve 2-morpholinoethan-1-amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) in DCM.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

The structural components of the target molecule suggest potential interactions with various biological targets. The dichlorophenyl group is a known feature in kinase inhibitors, suggesting that this compound could potentially modulate kinase activity. The morpholine moiety is often employed to improve drug-like properties and can also contribute to binding interactions.

Potential Signaling Pathway Involvement

Given the prevalence of dichlorophenyl motifs in kinase inhibitors, a plausible target for this compound could be the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The morpholine group can enhance the solubility and bioavailability of the compound, facilitating its interaction with intracellular kinases.

G cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation TargetCompound Target Compound (Potential Inhibitor) TargetCompound->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Some heterocyclic compounds containing a 3,4-dichlorophenyl group have demonstrated antimicrobial and antifungal activities.[1] Therefore, it is also plausible that the target compound could exhibit similar properties.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, a series of in vitro assays can be performed.

In Vitro Kinase Inhibition Assay (Illustrative Example: PI3K)
  • Prepare a stock solution of the target compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add recombinant human PI3K enzyme.

  • Add serial dilutions of the target compound to the wells.

  • Initiate the kinase reaction by adding ATP and the appropriate lipid substrate (e.g., PIP2).

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of product (e.g., PIP3) formed using a suitable detection method, such as a luminescence-based assay.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value.

Cell Viability Assay (MTT Assay)
  • Seed a human cancer cell line known to have an activated PI3K pathway (e.g., MCF-7) in a 96-well plate and allow cells to adhere overnight.

  • Treat the cells with increasing concentrations of the target compound for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of cell viability compared to the vehicle-treated control.

Illustrative Data Presentation

The following tables present hypothetical data that could be obtained from the aforementioned biological assays.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)
Target CompoundPI3Kα150
Staurosporine (Control)Pan-kinase10

Table 2: Cell Viability in MCF-7 Cells

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0.198 ± 4.2
185 ± 5.1
1052 ± 3.8
5021 ± 2.5

Conclusion

While no definitive CAS number or experimental data for this compound is currently available, its structural features provide a strong rationale for its potential as a bioactive molecule, particularly as a kinase inhibitor. The proposed synthetic route is based on well-established chemical transformations. The illustrative experimental protocols and potential signaling pathway interactions provide a solid framework for future research into this promising compound. Further empirical studies are essential to validate these hypotheses and fully elucidate the therapeutic potential of this molecule.

References

Methodological & Application

Application Notes and Protocols: 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a synthetic organic compound with potential applications in pharmacological research. Its chemical structure, featuring a dichlorophenyl group, suggests possible interactions with protein kinases or other cellular signaling molecules, while the morpholinoethyl moiety may enhance its solubility and cell permeability. These characteristics make it a candidate for investigation as a modulator of cellular processes, such as proliferation and signaling pathways.

This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound. The primary assay is a cell viability assessment to determine the compound's cytotoxic or anti-proliferative effects. A secondary assay protocol is also presented to investigate its potential impact on a specific signaling pathway, using a reporter gene assay as an example.

Hypothetical Signaling Pathway

The dichlorophenyl moiety is present in numerous kinase inhibitors. It is hypothesized that this compound may act as an inhibitor of a kinase cascade, for instance, one that leads to the activation of a transcription factor involved in cell survival and proliferation, such as NF-κB.

hypothetical_signaling_pathway receptor Cell Surface Receptor upstream_kinase Upstream Kinase receptor->upstream_kinase target_kinase Target Kinase upstream_kinase->target_kinase i_kappa_b_kinase IκB Kinase (IKK) target_kinase->i_kappa_b_kinase i_kappa_b IκB i_kappa_b_kinase->i_kappa_b phosphorylates nf_kappa_b NF-κB i_kappa_b:e->nf_kappa_b:w nucleus Nucleus nf_kappa_b->nucleus translocates gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription compound 4-((3,4-Dichlorophenyl)amino)-2-((2- morpholinoethyl)amino)-4-oxobutanoic acid compound->target_kinase Inhibition

Caption: Hypothetical inhibition of a target kinase by the compound.

Primary Cell-Based Assay: Cell Viability (Resazurin Assay)

This assay determines the dose-dependent effect of the compound on the metabolic activity of a cell line, which is an indicator of cell viability.

Experimental Protocol

1. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • Test Compound: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Positive control (e.g., Staurosporine)

  • Negative control (vehicle, e.g., 0.1% DMSO in media)

2. Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range would be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for the positive and negative controls.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Assay:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

3. Data Analysis:

  • Subtract the background fluorescence (media only wells).

  • Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).

    • % Viability = (Fluorescence_sample / Fluorescence_negative_control) * 100

  • Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.1 ± 4.8
1025.3 ± 3.9
505.8 ± 2.1
1002.1 ± 1.5
IC50 (µM) ~5.0

Secondary Cell-Based Assay: NF-κB Reporter Gene Assay

This assay is designed to investigate if the compound inhibits the NF-κB signaling pathway, a common target in cancer and inflammation research.

Experimental Protocol

1. Materials and Reagents:

  • HEK293T cell line stably expressing an NF-κB-driven luciferase reporter gene.

  • Complete cell culture medium.

  • 96-well white, clear-bottom plates.

  • Test Compound.

  • Tumor Necrosis Factor-alpha (TNF-α) as an inducer of the NF-κB pathway.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

2. Procedure:

  • Cell Seeding:

    • Seed 20,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Pathway Induction:

    • Induce the NF-κB pathway by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

3. Data Analysis:

  • Subtract the background luminescence.

  • Calculate the percentage of NF-κB inhibition for each concentration relative to the TNF-α stimulated control.

    • % Inhibition = 100 - [((Luminescence_sample - Luminescence_unstimulated) / (Luminescence_stimulated - Luminescence_unstimulated)) * 100]

  • Determine the IC50 value from the dose-response curve.

Data Presentation
Concentration (µM)% NF-κB Inhibition (Mean ± SD)
0 (Vehicle)0 ± 3.2
0.15.6 ± 4.1
122.4 ± 5.5
548.9 ± 6.3
1078.1 ± 4.7
5095.2 ± 3.8
10098.6 ± 2.9
IC50 (µM) ~5.2

Experimental Workflow

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h assay_readout Perform Assay Readout (e.g., Add Resazurin) incubate_48_72h->assay_readout measure_signal Measure Signal (Fluorescence/Luminescence) assay_readout->measure_signal analyze_data Data Analysis (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for the cell-based assays.

References

Application Notes and Protocols for Kinase Inhibitor Screening: 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is not extensively characterized in publicly available scientific literature. The following application notes and protocols are based on the analysis of its structural motifs and their prevalence in known kinase inhibitors. The proposed kinase targets and experimental data are predictive and should be confirmed through experimental validation.

Introduction

This compound is a novel small molecule with potential as a kinase inhibitor. Its chemical structure incorporates several moieties known to interact with the ATP-binding pocket of various protein kinases. The 3,4-dichlorophenylamino group is a common feature in inhibitors of tyrosine kinases and other kinases implicated in oncology, such as DYRK1A. The morpholinoethylamino side chain is often included in kinase inhibitor design to enhance aqueous solubility and cell permeability, and it is found in inhibitors of kinases like Bcr-Abl, ROS1, and PI3K. The substituted butanoic acid backbone serves as a scaffold for the presentation of these pharmacophores.

This document provides a detailed protocol for screening this compound against a panel of kinases, along with a plausible signaling pathway that may be affected.

Predicted Kinase Targets and Rationale

Based on the structural analysis of this compound, the following kinases are proposed as potential targets for initial screening:

  • Tyrosine Kinases:

    • Epidermal Growth Factor Receptor (EGFR): The 3,4-dichloroaniline moiety is a known pharmacophore for EGFR inhibitors.

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Many kinase inhibitors targeting angiogenesis feature a dichlorophenyl group.

    • Abelson Tyrosine Kinase (Abl): The morpholinoethylamino group is present in some Bcr-Abl inhibitors.

  • Serine/Threonine Kinases:

    • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Compounds with a 3,4-dichlorophenylamino group have shown inhibitory activity against DYRK1A.

    • Phosphoinositide 3-kinase (PI3K): The morpholine ring is a common feature in many PI3K inhibitors due to its favorable properties.

Data Presentation: Predicted Inhibitory Activity

The following table presents hypothetical IC50 values for this compound against a panel of selected kinases. This data is for illustrative purposes only and must be determined experimentally.

Kinase TargetPredicted IC50 (nM)Kinase Family
EGFR250Tyrosine Kinase
VEGFR2450Tyrosine Kinase
Abl800Tyrosine Kinase
DYRK1A150Serine/Threonine Kinase
PI3Kα600Lipid Kinase
PKA>10,000Serine/Threonine Kinase
CDK2>10,000Serine/Threonine Kinase

Experimental Protocols

A widely used method for kinase inhibitor screening is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This assay is luminescence-based and has a high signal-to-noise ratio.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

1. Materials and Reagents:

  • This compound (Test Compound)

  • Recombinant human kinases (e.g., EGFR, VEGFR2, Abl, DYRK1A, PI3Kα)

  • Kinase-specific substrates (e.g., poly(Glu,Tyr) for tyrosine kinases)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

2. Experimental Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO.

    • Further dilute the compound series in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving EGFR and PI3K, two potential targets of the test compound.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Test_Compound 4-((3,4-Dichlorophenyl)amino)-2- ((2-morpholinoethyl)amino)-4-oxobutanoic acid Test_Compound->EGFR Test_Compound->PI3K Inhibits

Caption: Simplified EGFR-PI3K signaling pathway and potential points of inhibition.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro kinase inhibitor screening assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Test Compound Serial Dilutions Dispense_Compound 3. Dispense Compound/ Vehicle to Plate Compound_Prep->Dispense_Compound Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Solutions Add_Kinase_Substrate 4. Add Kinase and Substrate Reagent_Prep->Add_Kinase_Substrate Start_Reaction 5. Add ATP to Initiate Reaction Add_Kinase_Substrate->Start_Reaction Incubate_Reaction 6. Incubate at RT for 60 min Start_Reaction->Incubate_Reaction Add_ADP_Glo 7. Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop 8. Incubate at RT for 40 min Add_ADP_Glo->Incubate_Stop Add_Detection 9. Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Signal 10. Incubate at RT for 30 min Add_Detection->Incubate_Signal Read_Luminescence 11. Read Luminescence Incubate_Signal->Read_Luminescence Calculate_Inhibition 12. Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Generate_IC50 13. Generate IC50 Curve Calculate_Inhibition->Generate_IC50

Caption: Workflow for the ADP-Glo™ kinase inhibitor screening assay.

Application Notes and Protocols for In Vivo Studies of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for conducting preclinical in vivo studies on the novel compound, 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid (hereinafter referred to as "Compound X"). Due to the absence of existing public data, this document outlines a phased experimental approach, starting from pharmacokinetic and safety assessments to efficacy evaluation in a cancer model. The protocols provided are adaptable and serve as a foundational guide for researchers. The dichlorophenyl moiety present in Compound X suggests a potential role as a kinase inhibitor, a class of molecules frequently investigated for oncology applications. Therefore, the experimental design is contextualized for cancer research, focusing on xenograft models. Compounds with dichlorophenyl groups have been known to potentially inhibit signaling pathways like PI3K/Akt/mTOR and Hedgehog, which are often dysregulated in cancer.[1][2][3]

Phase 1: Pharmacokinetics and Maximum Tolerated Dose (MTD) Studies

The initial phase of in vivo testing is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X and to determine a safe dose range for subsequent efficacy studies.[4]

Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of Compound X in mice after a single administration.

Experimental Protocol:

  • Animal Model: Male CD-1 mice (n=3 per time point), 8-10 weeks old.

  • Compound Formulation: Compound X to be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The formulation should be sterile-filtered.

  • Dosing: A single intravenous (IV) dose (e.g., 2 mg/kg) and a single oral (PO) gavage dose (e.g., 10 mg/kg) will be administered.

  • Sample Collection: Blood samples (approx. 50 µL) will be collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Compound X will be determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.

Data Presentation:

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.0831.0
AUC (0-t) (ngh/mL) 32004500
AUC (0-inf) (ngh/mL) 33004650
t1/2 (h) 3.54.2
Cl (L/h/kg) 0.6-
Vd (L/kg) 2.1-
Bioavailability (%) -28

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.[5]

Experimental Protocol:

  • Animal Model: Female BALB/c mice (n=3-5 per group), 8-10 weeks old.

  • Dosing Regimen: Compound X will be administered daily for 14 days via the intended clinical route (e.g., oral gavage). Dosing will start at a fraction of the estimated lethal dose and escalate in subsequent cohorts.

  • Monitoring: Animals will be monitored daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight will be recorded daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in >20% weight loss or any signs of severe toxicity.

  • Necropsy and Histopathology: At the end of the study, major organs will be collected for histopathological examination to identify any potential target organ toxicity.

Data Presentation:

Dose Group (mg/kg/day)Mean Body Weight Change (%)Clinical Observations
Vehicle Control+5%Normal
10+3%Normal
30-5%Mild lethargy on Day 3-5
100-18%Significant lethargy, ruffled fur
300-25% (Study terminated for this group)Severe lethargy, hunched posture

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 2: In Vivo Efficacy Study in a Xenograft Model

Following the determination of a safe and tolerable dose, the anti-tumor efficacy of Compound X will be evaluated in a relevant cancer model.

Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of Compound X in an established human tumor xenograft model in immunodeficient mice.[6][7]

Experimental Protocol:

  • Cell Line: A suitable human cancer cell line (e.g., MDA-MB-231 for breast cancer) will be selected based on in vitro sensitivity to Compound X.

  • Animal Model: Female athymic nude mice (n=8-10 per group), 6-8 weeks old.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in Matrigel will be injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, mice will be randomized into treatment groups.

  • Dosing: Compound X will be administered daily at two dose levels below the MTD (e.g., 50 and 100 mg/kg) by oral gavage. A vehicle control group will also be included. A positive control group (standard-of-care chemotherapy) may also be included.

  • Efficacy Endpoints: Tumor volume will be measured twice weekly using calipers. Body weight will be monitored as an indicator of toxicity.

  • Study Termination: The study will be terminated when tumors in the control group reach a predetermined size, or after a set duration (e.g., 21-28 days).

  • Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, tumors will be harvested for analysis of target engagement and downstream signaling effects (e.g., Western blot for p-Akt, p-S6K).[8][9][10]

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control12000+4%
Compound X (50 mg/kg)60050-2%
Compound X (100 mg/kg)30075-8%
Positive Control45062.5-15%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway Diagram

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates S6K S6K mTOR->S6K Activates Proliferation Cell Proliferation Survival S6K->Proliferation Hedgehog Hedgehog Pathway Gli1 Gli1 Hedgehog->Gli1 Activates Gli1->Proliferation CompoundX Compound X CompoundX->PI3K Inhibits CompoundX->Hedgehog Inhibits

Caption: Hypothetical signaling pathway inhibited by Compound X.

Experimental Workflow Diagram

In_Vivo_Workflow cluster_phase1 Phase 1: PK & Safety cluster_phase2 Phase 2: Efficacy cluster_analysis Analysis & Endpoints PK Pharmacokinetic Study (Single Dose, IV & PO) MTD Maximum Tolerated Dose Study (14-Day Repeat Dose) PK_Analysis PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) PK->PK_Analysis Tox_Analysis Toxicity Assessment (Body Weight, Clinical Signs) MTD->Tox_Analysis Xenograft Xenograft Model Efficacy Study (e.g., MDA-MB-231) Efficacy_Analysis Efficacy Evaluation (Tumor Volume, TGI) Xenograft->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarker Modulation) Xenograft->PD_Analysis Tox_Analysis->Xenograft Inform Dose Selection

Caption: Phased in vivo experimental workflow for Compound X.

References

Application Notes and Protocols: 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid for Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a representative guide for research purposes. The specific compound, 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, is a novel investigational agent. The experimental data and observed effects described herein are based on findings from structurally similar molecules and are intended to be illustrative. Researchers should optimize these protocols for their specific experimental setup and cell lines.

Introduction

This compound is a small molecule inhibitor belonging to the class of substituted butanoic acid derivatives. Its structural features, including the 3,4-dichlorophenyl and morpholinoethyl moieties, suggest potential as an anticancer agent. The 3,4-dichlorophenyl group is found in compounds investigated as inhibitors of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDAC), which are implicated in tumor progression.[1] The morpholino group often enhances compound solubility and cell permeability.[2]

This document provides detailed protocols for evaluating the in vitro efficacy of this compound on cancer cell lines, including methods for assessing cytotoxicity, and for investigating its potential mechanism of action through cell cycle and protein expression analysis.

Quantitative Data Summary

The following table summarizes the hypothetical cytotoxic activity of this compound against various human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
NCI-H1975Non-Small Cell Lung Cancer0.45 ± 0.05
A549Non-Small Cell Lung Cancer1.2 ± 0.15
MCF-7Breast Cancer2.5 ± 0.3
MDA-MB-231Breast Cancer3.1 ± 0.4
HCT116Colorectal Cancer5.8 ± 0.7

Table 1: Half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

Potential Mechanism of Action

Based on the activity of structurally related compounds, this compound is hypothesized to exert its anticancer effects by modulating key cellular pathways involved in cell proliferation and survival. The proposed mechanism involves the inhibition of receptor tyrosine kinases, such as EGFR, and potentially downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways. This inhibition can lead to cell cycle arrest and the induction of apoptosis.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Compound 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl) amino)-4-oxobutanoic acid Compound->EGFR Inhibition Compound->Apoptosis Induces Compound->CellCycleArrest Induces G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay p1 Seed Cells (5,000 cells/well) p2 Incubate 24h p1->p2 p3 Prepare Compound Dilutions p2->p3 t1 Treat Cells with Compound p3->t1 t2 Incubate 72h t1->t2 a1 Add MTT Solution t2->a1 a2 Incubate 4h a1->a2 a3 Add DMSO a2->a3 a4 Read Absorbance (570 nm) a3->a4

References

protocol for dissolving 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Findings: A comprehensive search for "4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid" did not yield specific solubility data or established experimental protocols for this exact molecule. The scientific literature available discusses compounds with similar but distinct structures, which are not suitable for creating a reliable and accurate protocol for the requested compound. For instance, information was found on "4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid," a different molecule with a distinct substitution pattern.

Recommendations for Researchers:

For researchers and drug development professionals intending to work with this compound, it is recommended to perform initial in-house solubility tests. A general approach for determining the solubility of a novel compound is outlined below. This should be treated as a guideline for preliminary assessment and not as a validated protocol.

General Guideline for Preliminary Solubility Assessment of Novel Compounds

This section provides a general workflow for determining the solubility of a research compound where no prior data exists.

Initial Solvent Screening (Small Scale)

A preliminary screening with a panel of common laboratory solvents is the first step. This will help in identifying a suitable solvent system for stock solution preparation.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassSpecific SolventsStarting Concentration (Suggested)Observations to Record
Polar Aprotic Dimethyl sulfoxide (DMSO)10 mMComplete dissolution, partial dissolution, precipitation
Dimethylformamide (DMF)10 mMComplete dissolution, partial dissolution, precipitation
Polar Protic Ethanol10 mMComplete dissolution, partial dissolution, precipitation
Methanol10 mMComplete dissolution, partial dissolution, precipitation
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.41 mMComplete dissolution, partial dissolution, precipitation
Tris-HCl, pH 7.41 mMComplete dissolution, partial dissolution, precipitation
Experimental Protocol for Solubility Screening
  • Weighing: Accurately weigh a small amount of the compound (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a calculated volume of the first solvent to be tested to achieve the desired starting concentration (e.g., for 1 mg of a 400 g/mol compound to make a 10 mM solution, add 250 µL of solvent).

  • Mixing: Vortex the vial for 30 seconds to 1 minute.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Sonication/Heating (Optional): If the compound does not dissolve at room temperature, gentle warming (e.g., to 37°C) or sonication may be attempted. Note any changes upon cooling back to room temperature, as precipitation may occur.

  • Documentation: Record the observations for each solvent.

  • Serial Dilution: If the compound dissolves, you can perform serial dilutions to determine the approximate solubility limit. If it does not dissolve, try a lower starting concentration.

Considerations for Stock Solution Preparation
  • DMSO as a Common Choice: For many small molecules intended for in vitro biological assays, DMSO is a common initial choice for a concentrated stock solution (e.g., 10-50 mM).

  • Final Assay Concentration: It is critical to ensure that the final concentration of the organic solvent (like DMSO) in the experimental medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts.

  • Aqueous Solubility: For in vivo studies, solubility in aqueous buffers is crucial. If the compound is not soluble in simple buffers, formulation strategies such as the use of co-solvents (e.g., PEG400, Tween 80) or cyclodextrins may be necessary.

Illustrative Workflow Diagram

The following diagram illustrates a general workflow for handling a novel compound for experimental use.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Experimental Use A Receive/Synthesize Compound B Purity & Identity Confirmation (e.g., NMR, LC-MS) A->B C Preliminary Solubility Screening B->C D Select Optimal Solvent C->D Based on screening results E Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) D->E F Store Stock Solution (e.g., -20°C or -80°C, protected from light) E->F G Thaw Stock Solution F->G H Prepare Working Dilutions in Assay Buffer G->H I Perform Experiment H->I

Caption: General workflow for novel compound handling.

Disclaimer: The provided information is a general guideline and not a substitute for a validated, compound-specific protocol. All laboratory work should be conducted under the supervision of qualified personnel, following appropriate safety procedures. The solubility and stability of "this compound" must be experimentally determined.

application of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in apoptosis assays

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Note: The following application notes and protocols are provided as a representative example for the analysis of the pro-apoptotic potential of the specified compound. As of the date of this document, no specific studies on the apoptotic activity of this compound have been published. The methodologies and hypothetical data presented are based on standard apoptosis assays and the known biological activities of structurally related molecules.

I. Introduction

This compound is a synthetic organic compound featuring a dichlorophenyl moiety, a common feature in kinase inhibitors, and a morpholino group, which can enhance aqueous solubility and bioavailability. Compounds with these structural motifs are frequently investigated for their potential as anticancer agents. A key mechanism by which anticancer compounds exert their effects is through the induction of apoptosis, or programmed cell death.

These application notes provide a framework for researchers to investigate the pro-apoptotic effects of this compound in cancer cell lines. The protocols detailed below describe standard methods for detecting and quantifying apoptosis, including the analysis of phosphatidylserine externalization, caspase activation, and the expression of key apoptotic regulatory proteins.

II. Hypothetical Signaling Pathway

Based on the structural features of the compound, a plausible mechanism of action could involve the inhibition of a key survival kinase, leading to the activation of the intrinsic apoptotic pathway. The dichlorophenyl group might facilitate binding to the ATP-binding pocket of a kinase, while the butanoic acid and morpholinoethylamino side chains could provide additional interactions and favorable pharmacokinetic properties.

G cluster_cell Cancer Cell Compound 4-((3,4-Dichlorophenyl)amino)-2- ((2-morpholinoethyl)amino)-4-oxobutanoic acid Kinase Survival Kinase (e.g., Akt, mTOR) Compound->Kinase Inhibition Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) Kinase->Bcl2 Activation BaxBak Pro-apoptotic Bax/Bak Kinase->BaxBak Inhibition Bcl2->BaxBak Inhibition Mito Mitochondrion BaxBak->Mito Pore formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Pro-Caspase-9 Apoptosome->Casp9 Cleaves & Activates aCasp9 Active Caspase-9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Active Caspase-3 PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP

Caption: Hypothetical signaling pathway for apoptosis induction.

III. Experimental Protocols

A. Cell Culture and Treatment
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be used to assess selectivity.

  • Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v).

  • Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing the compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for different time points (e.g., 24, 48, 72 hours).

B. Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]

Workflow:

G cluster_workflow Annexin V/PI Assay Workflow start Seed and Treat Cells harvest Harvest Cells (including supernatant) start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Populations analyze->end

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Following treatment, collect both adherent and floating cells.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).[1]

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Hypothetical Data Presentation:

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle (0.1% DMSO)95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
Compound (10 µM)65.8 ± 3.520.1 ± 2.210.5 ± 1.53.6 ± 0.8
Compound (25 µM)30.4 ± 4.145.3 ± 3.820.2 ± 2.94.1 ± 1.0
Staurosporine (1 µM)15.7 ± 2.850.6 ± 4.530.1 ± 3.33.6 ± 0.9
C. Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[4][5]

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with the compound as described above.

  • After the incubation period, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.

  • Mix by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Hypothetical Data Presentation:

Treatment GroupRelative Luminescence Units (RLU)Fold Change in Caspase-3/7 Activity
Vehicle (0.1% DMSO)15,234 ± 8761.0
Compound (10 µM)68,553 ± 4,3214.5
Compound (25 µM)125,198 ± 9,8768.2
Staurosporine (1 µM)187,456 ± 12,34512.3
D. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved PARP.[6][7][8][9]

Workflow:

G cluster_workflow Western Blot Workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block pri_ab Primary Antibody Incubation block->pri_ab wash1 Washing pri_ab->wash1 sec_ab Secondary Antibody Incubation wash1->sec_ab wash2 Washing sec_ab->wash2 detect Chemiluminescent Detection wash2->detect end Image Analysis detect->end

Caption: Experimental workflow for Western blot analysis.

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Data Presentation:

Protein TargetVehicle (0.1% DMSO)Compound (10 µM)Compound (25 µM)
Bcl-2 (relative density)1.00 ± 0.050.62 ± 0.080.25 ± 0.04
Bax (relative density)1.00 ± 0.071.55 ± 0.122.10 ± 0.18
Cleaved Caspase-3 (relative density)1.00 ± 0.043.80 ± 0.257.50 ± 0.55
Cleaved PARP (relative density)1.00 ± 0.064.20 ± 0.318.90 ± 0.67
β-actin (relative density)1.00 ± 0.031.02 ± 0.040.98 ± 0.05

IV. Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of the pro-apoptotic activity of this compound. By employing a combination of flow cytometry, enzymatic assays, and Western blotting, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. It is recommended to perform these experiments in multiple cell lines to establish a broader activity profile.

References

high-throughput screening with 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid (Hereinafter referred to as Compound X)

Molecular Formula: C₁₆H₂₀Cl₂N₃O₄

Molecular Weight: 405.26 g/mol

Putative Class: Kinase Inhibitor

Introduction

Compound X is a novel small molecule with structural motifs consistent with those found in kinase inhibitors. The presence of a dichlorophenylamino group suggests potential interaction with the ATP-binding pocket of protein kinases, a large family of enzymes that play critical roles in cellular signaling. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, identifying and characterizing novel kinase inhibitors is a primary focus of modern drug discovery.

These application notes provide a framework for the high-throughput screening (HTS) of Compound X to identify its potential kinase targets and to characterize its inhibitory activity. The protocols described herein are designed for a generic kinase activity assay, which can be adapted to a specific kinase of interest.

Potential Signaling Pathway Involvement

Many kinase inhibitors target pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway. A simplified diagram of this pathway is presented below, illustrating potential points of inhibition for a compound like Compound X.

MAPK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates CompoundX Compound X CompoundX->RAF Inhibits

Caption: Putative inhibition of the MAPK/ERK signaling pathway by Compound X.

High-Throughput Screening (HTS) Application

The primary application for Compound X in an HTS setting is to screen it against a panel of purified kinases to determine its inhibitory activity and selectivity profile. A common method for this is a biochemical assay that measures the consumption of ATP or the generation of ADP during the phosphorylation reaction catalyzed by the kinase.

HTS Workflow

The following diagram outlines a typical workflow for a large-scale primary screen followed by secondary validation assays.

HTS_Workflow cluster_primary Primary Screen cluster_analysis Data Analysis cluster_secondary Secondary Assays PlateCompound Compound Plating (Single Concentration, e.g., 10 µM) AddReagents Addition of Kinase, Substrate, and ATP PlateCompound->AddReagents Incubate Incubation AddReagents->Incubate Readout Luminescent Readout (e.g., ADP-Glo) Incubate->Readout ZFactor Calculate Z'-factor (Plate Quality Control) Readout->ZFactor HitSelection Hit Identification (% Inhibition > 50%) ZFactor->HitSelection DoseResponse Dose-Response Curve (IC₅₀ Determination) HitSelection->DoseResponse Selectivity Selectivity Profiling (Panel of Kinases) DoseResponse->Selectivity CellBased Cell-Based Assays (Target Engagement) Selectivity->CellBased

Caption: High-throughput screening workflow for a putative kinase inhibitor.

Experimental Protocols

Primary Screen Protocol: Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a generic serine/threonine kinase and is performed in a 384-well plate format.

Materials:

  • Kinase of interest (e.g., RAF, MEK)

  • Kinase-specific peptide substrate

  • Compound X (dissolved in DMSO)

  • ATP solution

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of 10 mM Compound X in DMSO into the appropriate wells of a 384-well plate. For control wells, dispense 20 nL of DMSO. This results in a final assay concentration of 10 µM.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well is 10 µL.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Readout: Measure the luminescence of each well using a plate reader.

Secondary Assay Protocol: IC₅₀ Determination

This protocol is for generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) of Compound X.

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from a high concentration (e.g., 100 mM).

  • Compound Plating: Dispense 20 nL of each concentration from the serial dilution into a 384-well plate in triplicate.

  • Assay Performance: Follow steps 2-7 of the Primary Screen Protocol.

  • Data Analysis:

    • Normalize the data using positive (no kinase) and negative (DMSO) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The following tables present hypothetical but representative data for Compound X from HTS assays.

Table 1: Primary Screen Results at 10 µM
Kinase Target% InhibitionHit ( >50%)
Kinase A8.2No
Kinase B 92.5 Yes
Kinase C15.7No
Kinase D3.1No
Kinase E 65.3 Yes
Table 2: Dose-Response Data for "Hit" Kinases
Compound X Concentration (µM)% Inhibition (Kinase B)% Inhibition (Kinase E)
100.0098.195.4
33.3396.591.2
11.1191.882.3
3.7085.468.9
1.2372.151.5
0.4148.932.7
0.1425.615.8
0.0510.26.4
0.024.32.1
0.011.50.8
Table 3: Summary of IC₅₀ Values
Kinase TargetIC₅₀ (µM)
Kinase B0.45
Kinase E1.15

Conclusion

The provided protocols and representative data outline a comprehensive approach for the high-throughput screening and initial characterization of Compound X as a putative kinase inhibitor. The successful identification of "hit" kinases in a primary screen, followed by confirmation and IC₅₀ determination in secondary assays, provides a clear path for further investigation into the compound's mechanism of action and its potential as a therapeutic agent. Further studies should focus on broader selectivity profiling and validation in cell-based models.

Application Notes and Protocols for 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Findings

A comprehensive literature search was conducted to gather information regarding the application of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in animal models of disease. The search aimed to identify relevant studies detailing its efficacy, mechanism of action, and experimental protocols.

No specific studies or data were found for the exact molecule, this compound, in the context of animal disease models.

The search results did yield information on compounds with some structural similarities, such as those containing a dichlorophenyl group or a morpholinoethyl moiety. However, these were distinct chemical entities with different overall structures and are not substitutes for the requested compound. For instance, information was found on:

  • Other compounds with a morpholino group: These compounds have been investigated in various contexts, including as corticotropin-releasing factor receptor 1 (CRF1) antagonists in models of alcoholism and as adenosine kinase inhibitors for pain and inflammation.[1][2]

  • Compounds with a dichlorophenyl group: A Phase I clinical trial was conducted on a different compound, 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (metoprine), for its potential as an antineoplastic agent.[3]

  • Analogs with a bromophenyl group: A structurally related compound, 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, has been described, with proposed mechanisms including modulation of apoptotic pathways and enzyme interaction.[4]

Due to the absence of specific preclinical data for this compound in animal models, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations of its signaling pathways or experimental workflows.

Further research and publication in peer-reviewed scientific literature are necessary to establish the pharmacological profile and therapeutic potential of this specific compound in any disease model. Researchers interested in this molecule would need to conduct initial in vitro and in vivo studies to generate the foundational data required for such detailed documentation.

References

Uncharted Territory: The Elusive Role of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic Acid in Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, detailed information regarding the biological activity and use of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid as a tool compound in cell signaling remains unpublished. Extensive database queries for its mechanism of action, modulated signaling pathways, and established experimental protocols yielded no specific data for this particular molecule.

Similarly, a thorough investigation into a closely related analog, 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also revealed a significant lack of concrete biological data. While some sources suggest potential, but unproven, anticancer and antimicrobial properties based on the activity of other structurally similar compounds, there is a notable absence of quantitative data, such as IC50 or EC50 values, and no elucidation of specific molecular targets or signaling cascades.[1][2][3]

The morpholino and dichlorophenyl moieties are common pharmacophores in medicinal chemistry. The morpholine group is often introduced to improve aqueous solubility and pharmacokinetic properties of a compound.[3] The 3,4-dichlorophenyl group is a feature of several kinase inhibitors and other biologically active molecules, where it often contributes to binding affinity through hydrophobic and halogen-bonding interactions. However, the specific combination and arrangement of these functional groups in the requested butanoic acid derivative have not been characterized in the context of cell signaling.

Hypothetical Signaling Pathway Involvement

Based on the structural motifs present in the molecule, one could speculate on potential, yet unverified, interactions with cellular signaling pathways. For instance, many compounds containing a dichlorophenyl group are known to target protein kinases. A hypothetical mechanism of action could involve the inhibition of a kinase, which would, in turn, affect downstream signaling events.

hypothetical_kinase_inhibition_pathway compound This compound kinase Protein Kinase (Hypothetical Target) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response

Caption: A hypothetical pathway illustrating potential kinase inhibition.

General Experimental Workflow for Compound Characterization

For researchers interested in investigating the biological activity of this compound, a general workflow for initial characterization is proposed. This workflow is a standard approach for novel compound screening and is not based on any published data for the specific molecule .

experimental_workflow cluster_0 In Vitro Assays cluster_1 Cellular Analysis Target Identification Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Pathway Profiling Pathway Profiling Cell-Based Assays->Pathway Profiling Western Blot Western Blot Pathway Profiling->Western Blot Immunofluorescence Immunofluorescence Western Blot->Immunofluorescence

Caption: A general experimental workflow for characterizing a novel compound.

Protocols

Without specific data on the compound's biological effects, detailed and validated experimental protocols cannot be provided. However, generalized protocols for the initial screening of a novel chemical entity are outlined below. These are intended as a starting point for investigation and would require significant optimization.

General Protocol 1: Cell Viability/Cytotoxicity Assay
  • Cell Culture: Plate cells of interest (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final concentrations.

  • Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay, such as MTT, MTS, or a live/dead stain, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value if a dose-dependent effect is observed.

General Protocol 2: Kinase Inhibition Assay (Biochemical)
  • Assay Setup: In a suitable assay plate, add the kinase of interest, a fluorescently or radioactively labeled substrate, and ATP.

  • Compound Addition: Add varying concentrations of the test compound or a known inhibitor (positive control) and a vehicle control.

  • Reaction: Incubate the plate at the optimal temperature for the kinase to allow for the phosphorylation reaction to occur.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, radioactivity measurement).

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value.

Conclusion

The current body of scientific literature does not contain the necessary information to provide detailed application notes and protocols for this compound as a tool compound in cell signaling. The potential biological activities and mechanisms of action remain to be experimentally determined. The protocols and diagrams provided here are based on general principles of drug discovery and compound characterization and are not based on specific data for the requested molecule. Further research is required to elucidate the pharmacological profile of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Solubility of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and other poorly soluble compounds in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the first steps I should take?

A1: When encountering solubility issues with a new compound in DMSO, it is crucial to start with the basics. First, ensure the DMSO is of high purity and anhydrous, as moisture can negatively impact the solubility of many organic compounds.[1] It is recommended to use a fresh, unopened bottle of anhydrous DMSO. Second, confirm the accuracy of your weighing and calculations to ensure you are not attempting to prepare a supersaturated solution. Finally, begin by attempting to dissolve a small amount of the compound at room temperature with vigorous vortexing.

Q2: Can I heat the DMSO to improve the solubility of my compound?

A2: Gentle heating can be an effective method to increase the solubility of many compounds in DMSO. However, it is critical to proceed with caution to avoid thermal degradation of your compound. It is advisable to heat the solution to no higher than 50°C.[2] Always monitor for any changes in the color of the solution, which could indicate compound degradation. A pilot experiment with a small amount of the compound is recommended to assess its thermal stability.

Q3: Is sonication a suitable method for improving the solubility of this compound in DMSO?

A3: Yes, sonication is a commonly used technique to aid in the dissolution of poorly soluble compounds. The high-frequency sound waves can help to break down compound aggregates and increase the interaction between the compound and the solvent. It is recommended to sonicate in a water bath to control the temperature, as prolonged sonication can generate heat.[2]

Q4: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue when working with stock solutions of hydrophobic compounds in DMSO. To prevent precipitation upon dilution in aqueous media, it is best to perform serial dilutions of your concentrated DMSO stock solution in DMSO first, to a concentration closer to your final working concentration. Then, add this diluted DMSO solution to your aqueous buffer with vigorous mixing.[1] The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.[3]

Q5: What is the recommended storage condition for a stock solution of this compound in DMSO?

A5: Once dissolved, stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[2] Before use, thaw the aliquot completely and bring it to room temperature.

Troubleshooting Guides

Issue: Compound fails to dissolve in DMSO at room temperature.

dot

Caption: Troubleshooting workflow for dissolving a poorly soluble compound in DMSO.

Issue: Compound precipitates out of solution after dilution into aqueous buffer.

dot

Caption: Troubleshooting precipitation of a DMSO-dissolved compound in aqueous buffer.

Summary of Solubility Enhancement Techniques

TechniqueDescriptionRecommended Starting ConditionsKey Considerations
Vortexing Mechanical agitation to increase the interaction between the compound and DMSO.Continuous vortexing for 5-10 minutes at room temperature.Ensure the vial is securely capped. This is the first and simplest method to try.
Gentle Heating Increasing the temperature to provide more energy for the dissolution process.Heat in a water bath or on a hot plate with stirring at a temperature not exceeding 50°C.[2]Monitor for any signs of compound degradation (e.g., color change). Not suitable for thermally labile compounds.
Sonication Using high-frequency sound waves to break apart compound aggregates.Sonicate in a water bath for 15-30 minute intervals.[2]Monitor the temperature of the water bath to avoid excessive heating.
Co-solvents Using a mixture of solvents to improve solubility.For dilution into aqueous solutions, co-solvents like PEG400 or Tween 80 can be considered in the final buffer.[3]The co-solvent must be compatible with the experimental assay. The final concentration of the co-solvent should be minimized.

Experimental Protocols

Protocol 1: Dissolution using Gentle Heating
  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Place a small magnetic stir bar in the vial.

  • Place the vial on a hot plate with stirring capabilities, and set the temperature to 40-50°C.

  • Stir the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Once dissolved, remove the vial from the heat and allow it to cool to room temperature.

  • Observe the solution upon cooling to ensure the compound does not precipitate.

Protocol 2: Dissolution using Sonication
  • Prepare the compound and DMSO mixture in a glass vial as described in Protocol 1 (steps 1 and 2).

  • Place the vial in a sonicator water bath.

  • Turn on the sonicator and sonicate for 15-30 minute intervals.

  • After each interval, visually inspect the solution for dissolution. If not fully dissolved, vortex the vial and return it to the sonicator.

  • Monitor the temperature of the water bath to ensure it does not exceed 40-50°C.

  • Once the compound is fully dissolved, remove the vial from the sonicator.

Protocol 3: Preparation of a Stock Solution and Dilution into Aqueous Buffer
  • Prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mM or 50 mM) using one of the methods described above.

  • Perform serial dilutions of the concentrated stock solution in anhydrous DMSO to create intermediate stock solutions. For example, to get a 10 µM final concentration with a 1:1000 dilution, you would need a 10 mM stock.

  • Add the desired volume of the final DMSO stock solution to your pre-warmed aqueous buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Ensure the final concentration of DMSO in the aqueous buffer is below the tolerance level of your specific assay (typically <0.5%).[3]

  • Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.[1]

Disclaimer: The information provided here is general guidance for working with poorly soluble compounds in DMSO. Since specific solubility data for this compound is not publicly available, it is recommended to perform small-scale pilot experiments to determine the optimal dissolution conditions for your specific experimental needs.

References

4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a general guide based on the chemical structure of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and established principles of small molecule stability. No specific experimental data for the stability of this compound in cell culture media was found in the public domain. Researchers should validate the stability of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in aqueous cell culture media?

Based on its structure, the primary potential stability issue for this compound in aqueous cell culture media is the hydrolysis of its two amide bonds.[1][2][3] Amide bonds can undergo hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule. The rate of hydrolysis can be influenced by the pH and temperature of the cell culture medium, as well as the presence of enzymes.

Q2: How might the functional groups of this compound influence its stability?

  • Amide Bonds: The compound has two amide linkages, which are potential sites for hydrolysis. While generally stable, they can be cleaved over time in aqueous environments.[2][4][5]

  • Carboxylic Acid: The carboxylic acid group is generally stable. Its acidity could be influenced by the adjacent electron-withdrawing dichlorophenyl group.[6][7][8]

  • Dichlorophenyl Group: This group is generally stable and is unlikely to be a primary site of degradation under typical cell culture conditions.

  • Morpholino Group: The morpholine ring is a stable heterocyclic amine and is not expected to be a major source of instability.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

To maximize stability, it is recommended to prepare concentrated stock solutions in an anhydrous organic solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C and protected from light. For experiments, fresh dilutions in cell culture media should be prepared from the frozen stock immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What is the expected impact of pH of the cell culture medium on the compound's stability?

Standard cell culture media are typically buffered to a physiological pH of around 7.4. While amide bonds are relatively stable at neutral pH, deviations towards more acidic or alkaline conditions could potentially increase the rate of hydrolysis.[1][5] It is important to maintain a stable pH in your cell culture experiments.

Q5: Could enzymes present in the cell culture serum affect the stability of the compound?

Yes, serum contains various enzymes, such as proteases and esterases, that could potentially metabolize the compound.[4] If you are observing unexpected loss of activity, it may be beneficial to conduct stability studies in both the presence and absence of serum to assess the contribution of enzymatic degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity over time. Compound degradation in cell culture media.1. Prepare fresh dilutions of the compound in media for each experiment. 2. Perform a time-course experiment to assess the stability of the compound in your specific cell culture setup (see Experimental Protocols section). 3. Minimize the pre-incubation time of the compound in the media before adding to cells.
Precipitate formation when diluting the compound in cell culture media. Poor aqueous solubility of the compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your cell line. 2. Vortex the solution thoroughly after dilution. 3. Consider using a solubilizing agent, but first, verify its compatibility with your experimental system.
Observed biological effect does not correlate with the expected mechanism of action. Formation of active or interfering degradation products.1. Analyze the compound in the cell culture media over time using an analytical technique like LC-MS to identify any potential degradation products. 2. If degradation is confirmed, a shorter experimental timeframe may be necessary.

Quantitative Data Summary

As no specific stability data for this compound was found, a template table is provided below for researchers to record their own experimental data.

Condition Time (hours) Compound Concentration (%) Half-life (t½) (hours)
Cell Culture Medium + 10% FBS, 37°C0100
2
4
8
12
24
Cell Culture Medium (serum-free), 37°C0100
2
4
8
12
24

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media using LC-MS

1. Objective: To determine the rate of degradation of the compound in a specific cell culture medium over a defined time course.

2. Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • LC-MS system

3. Method:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Spike the compound into pre-warmed cell culture medium (both with and without serum) to a final concentration of 10 µM.

  • Immediately after mixing, take a sample for the t=0 time point.

  • Incubate the remaining medium at 37°C in a 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

  • For each time point, immediately process the sample for LC-MS analysis. This may involve protein precipitation (e.g., with acetonitrile) and centrifugation to remove debris.

  • Analyze the supernatant by a validated LC-MS method to quantify the remaining parent compound.

  • Plot the percentage of the remaining compound against time to determine the degradation rate and half-life.

Visualizations

Hypothetical_Degradation_Pathway Parent_Compound This compound Hydrolysis_Product_1 4-((3,4-Dichlorophenyl)amino)-4-oxobutanoic acid Parent_Compound->Hydrolysis_Product_1 Amide Hydrolysis (Site 1) + 2-Morpholinoethan-1-amine Hydrolysis_Product_2 2-Amino-4-((3,4-dichlorophenyl)amino)-4-oxobutanoic acid Parent_Compound->Hydrolysis_Product_2 Amide Hydrolysis (Site 2) + 3,4-Dichloroaniline Amine_2 3,4-Dichloroaniline Amine_1 2-Morpholinoethan-1-amine

Caption: Hypothetical degradation of the parent compound via amide hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare 10 mM stock in DMSO Spike_Media Spike into cell culture media (10 µM) Stock_Solution->Spike_Media Incubate Incubate at 37°C, 5% CO₂ Spike_Media->Incubate Sample Collect samples at T=0, 2, 4, 8, 12, 24h Incubate->Sample Process Protein precipitation & centrifugation Sample->Process LCMS LC-MS analysis of supernatant Process->LCMS Data Quantify remaining compound LCMS->Data

Caption: Workflow for assessing compound stability in cell culture media.

References

troubleshooting off-target effects of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on general principles for small molecule inhibitors, particularly those targeting protein kinases. As of October 2025, there is limited publicly available information specifically detailing the biological targets and off-target effects of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. Researchers using this compound should validate its on-target and off-target activities in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on its chemical structure, featuring a dichlorophenylamino group and a morpholinoethylamino group, this compound shares motifs with known kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase's active site. However, without specific experimental data, its precise mechanism and target(s) remain to be determined.

Q2: I am observing a cellular phenotype that doesn't align with the expected target's function. What could be the cause?

A2: This is a common issue when working with small molecule inhibitors and can be attributed to several factors:

  • Off-target effects: The compound may be interacting with other proteins in the cell, leading to unintended biological consequences.[1][2] It is known that small molecule drugs can interact with multiple targets, not just the intended one.[3][4]

  • Indirect effects: The observed phenotype might be a downstream consequence of inhibiting the primary target, which then perturbs other signaling pathways.

  • Compound instability or metabolism: The compound may be degrading or being metabolized into an active or inactive form in your cellular model.

  • Experimental artifacts: Issues with compound concentration, cell health, or assay conditions can lead to misleading results.

Q3: How can I determine if my compound is hitting its intended target in cells?

A3: Target engagement can be assessed using several methods:

  • Western Blotting: Analyze the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation upon treatment would suggest target engagement.

  • Cellular Thermal Shift Assay (CETSA): This method measures the change in thermal stability of a protein upon ligand binding. An increase in the target protein's melting temperature in the presence of the compound indicates direct binding.

  • NanoBRET™ Target Engagement Assays: This live-cell assay quantifies the binding of a compound to a specific protein target.

Q4: What are common off-target effects associated with kinase inhibitors?

A4: Kinase inhibitors are known for their potential to bind to multiple kinases due to the conserved nature of the ATP-binding pocket.[2] Common off-target effects can include inhibition of kinases involved in cell cycle progression, survival signaling, and angiogenesis.[5] This can lead to unexpected toxicities or phenotypes. Some multi-target inhibitors, however, have shown therapeutic efficacy.[4]

Troubleshooting Guides

Problem: Inconsistent or non-reproducible experimental results.

Possible Causes & Solutions

CauseSuggested Troubleshooting Steps
Compound Instability 1. Prepare fresh stock solutions of the compound for each experiment. 2. Protect the compound from light and store at the recommended temperature. 3. Verify the compound's integrity using techniques like HPLC-MS.
Cell Culture Variability 1. Ensure consistent cell passage numbers and confluency. 2. Regularly test for mycoplasma contamination. 3. Use a consistent source and batch of serum and media.
Assay Conditions 1. Optimize compound incubation time and concentration. 2. Include appropriate positive and negative controls in every experiment. 3. Ensure uniform treatment conditions across all samples.
Problem: Observed cellular toxicity at expected effective concentrations.

Possible Causes & Solutions

CauseSuggested Troubleshooting Steps
Off-Target Toxicity 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Conduct a kinase panel screen to identify potential off-target kinases. 3. Use a structurally unrelated inhibitor of the same target to see if the toxicity is recapitulated.
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and below toxic levels for your cell line. 2. Include a vehicle-only control in all experiments.
Cell Line Sensitivity 1. Test the compound on a different cell line to see if the toxicity is cell-type specific. 2. Assess markers of apoptosis or necrosis (e.g., caspase-3 cleavage, LDH release) to understand the mechanism of cell death.

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Targets

Objective: To identify the spectrum of kinases inhibited by this compound.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of the compound in an appropriate solvent (e.g., DMSO).

  • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). These services typically offer panels of hundreds of purified kinases.

  • Assay Format: The service will perform in vitro kinase activity assays in the presence of a fixed concentration of your compound (e.g., 1 µM). The activity of each kinase is measured, often using a radiometric or fluorescence-based method.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. A significant inhibition (e.g., >50%) indicates a potential off-target.

  • Follow-up: For kinases that show significant inhibition, determine the IC50 value by performing a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the compound in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the aggregated proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Visualizing Workflows and Pathways

troubleshooting_workflow Troubleshooting Unexpected Results start Unexpected Experimental Result check_reproducibility Is the result reproducible? start->check_reproducibility inconsistent Result is not reproducible. Troubleshoot experimental variability. check_reproducibility->inconsistent No consistent Result is reproducible. check_reproducibility->consistent Yes is_phenotype_known Is the phenotype consistent with known on-target effects? consistent->is_phenotype_known on_target Likely on-target effect. Investigate downstream signaling. is_phenotype_known->on_target Yes off_target_path Phenotype is inconsistent with on-target effects. is_phenotype_known->off_target_path No investigate_off_target Investigate Off-Target Effects off_target_path->investigate_off_target kinase_profiling Kinase Profiling investigate_off_target->kinase_profiling cetsa CETSA / NanoBRET investigate_off_target->cetsa phenotypic_screen Phenotypic Screening investigate_off_target->phenotypic_screen conclusion Identify and validate off-target(s). kinase_profiling->conclusion cetsa->conclusion phenotypic_screen->conclusion

Caption: A workflow for troubleshooting unexpected experimental results.

signaling_pathway Generic Kinase Inhibitor Signaling Pathway inhibitor This compound target_kinase Target Kinase (On-Target) inhibitor->target_kinase Inhibits off_target_kinase Off-Target Kinase inhibitor->off_target_kinase Inhibits (Potential) downstream_on Downstream Effector (On-Target Pathway) target_kinase->downstream_on Phosphorylates downstream_off Downstream Effector (Off-Target Pathway) off_target_kinase->downstream_off Phosphorylates phenotype_on Expected Cellular Phenotype downstream_on->phenotype_on Leads to phenotype_off Unexpected Cellular Phenotype downstream_off->phenotype_off Leads to

Caption: A generic signaling pathway illustrating on- and off-target effects.

logical_relationship Identifying Off-Target Effects hypothesis Hypothesis: Compound has off-target effects. biochemical Biochemical Approaches hypothesis->biochemical cellular Cellular Approaches hypothesis->cellular in_vitro_kinase In vitro Kinase Assay (Broad Panel) biochemical->in_vitro_kinase proteome_profiling Proteome-wide Profiling (e.g., KiNativ) biochemical->proteome_profiling phenotypic_rescue Phenotypic Rescue with Knockdown/Knockout cellular->phenotypic_rescue orthogonal_inhibitor Use of Structurally Different Inhibitor for the Same Target cellular->orthogonal_inhibitor validation Validation of Putative Off-Targets in_vitro_kinase->validation proteome_profiling->validation phenotypic_rescue->validation orthogonal_inhibitor->validation

Caption: A logical diagram for the identification of off-target effects.

References

Technical Support Center: Optimizing IC50 Determination for 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid for accurate IC50 determination.

Troubleshooting Guide

This guide addresses specific issues that may arise during IC50 experiments with the target compound.

Question: Why am I observing high variability between my replicate wells?

Answer: High variability can stem from several factors. Inconsistent cell seeding is a common cause; ensure you have a homogenous cell suspension and use a calibrated multichannel pipette. Another potential issue is uneven compound distribution due to poor mixing. Gently swirl the plate after adding the compound. Edge effects on the microplate can also contribute to variability. To mitigate this, avoid using the outer wells for experimental data or fill them with a buffer solution.

Question: My dose-response curve is flat, and I don't see any inhibition. What should I do?

Answer: A flat dose-response curve suggests that the compound is not effective at the concentrations tested. First, verify the compound's purity and integrity. Degradation during storage can lead to a loss of activity. If the compound is stable, the concentration range may be too low. Consider performing a broader range-finding study with concentrations spanning several orders of magnitude (e.g., from nanomolar to high micromolar) to identify the inhibitory range. It is also possible that the chosen cell line or target is not sensitive to this specific compound.

Question: The compound is precipitating in my media at higher concentrations. How can I address this solubility issue?

Answer: Poor aqueous solubility is a common challenge. To improve solubility, you can try dissolving the compound in a small amount of a biocompatible organic solvent, such as DMSO, before preparing the final dilutions in your assay medium. It is crucial to keep the final solvent concentration consistent across all wells and below a level that affects cell viability (typically <0.5%). If precipitation persists, consider using a different formulation approach, such as complexation with cyclodextrins, though this may require further validation.

Frequently Asked Questions (FAQs)

Question: What is the recommended starting concentration range for determining the IC50 of this compound?

Answer: For a novel compound like this compound, a broad initial concentration range is recommended for the first experiment. A common starting point is a logarithmic dilution series spanning from 100 µM down to 1 nM. This wide range increases the likelihood of capturing the full dose-response curve. Based on the initial results, a narrower range can be selected for subsequent, more precise IC50 determinations.

Parameter Recommendation
Initial Concentration Range 1 nM to 100 µM
Dilution Factor 1:3 or 1:10 (logarithmic)
Number of Concentrations 8 to 12

Question: How should I prepare the stock solution and subsequent dilutions?

Answer: A high-concentration stock solution, typically in the 10-50 mM range, should be prepared in an appropriate solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. For the experiment, perform serial dilutions from the stock solution to create a range of working solutions that can be further diluted into the final assay medium.

Question: Which type of assay is most suitable for determining the IC50 of this compound?

Answer: The choice of assay depends on the hypothesized target and mechanism of action. Given the chemical structure, this compound may target cellular kinases. Therefore, a cell-based proliferation assay (e.g., MTT, MTS, or CellTiter-Glo®) is a good starting point to assess its overall cytotoxic or cytostatic effects. If a specific kinase target is suspected, a direct enzymatic assay using the purified kinase can provide more specific potency information.

Experimental Protocols

Detailed Methodology for IC50 Determination using an MTT Assay

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and adjust the density to the desired concentration (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create working solutions at 100X the final desired concentrations.

    • Add 1 µL of each working solution to the corresponding wells of the cell plate (in triplicate). Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay and Data Acquisition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions compound_addition Add Compound Dilutions dilutions->compound_addition cell_seeding Seed Cells in 96-Well Plate cell_seeding->compound_addition incubation Incubate for 48-72h compound_addition->incubation readout Perform Viability Assay (e.g., MTT) incubation->readout data_analysis Analyze Data & Determine IC50 readout->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Inhibitor->RTK

reducing background noise in assays with 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers reduce background noise and achieve reliable results in assays utilizing 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: While direct studies on this specific molecule are not extensively published, based on structurally similar compounds, its mechanism of action likely involves the modulation of intracellular signaling pathways.[1] The dichlorophenyl group may facilitate binding to the active sites of enzymes, potentially inhibiting their activity and affecting downstream metabolic or signaling pathways.[1] Similar compounds have been noted to interact with enzymes like carbonic anhydrase and can play a role in regulating cell cycle progression and apoptosis.[1]

Q2: What are the solubility and stability characteristics of this compound?

A2: Compounds of this class are often sparingly soluble in aqueous solutions but can be dissolved in polar organic solvents such as DMSO or methanol.[1] For biological assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer. To maintain the compound's integrity, buffered solutions with a pH between 6 and 8 are advisable, as similar molecules can undergo hydrolysis under acidic conditions.[1] It is also good practice to prepare fresh dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles.[2]

Q3: What are the general best practices for handling and storing this compound?

A3: For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. When preparing for an experiment, allow the stock solution to thaw completely and vortex gently to ensure homogeneity before making further dilutions. To avoid product failure from repeated freezing and thawing, consider aliquoting the stock solution into smaller, single-use volumes.[2]

Troubleshooting High Background Noise

High background noise can obscure specific signals and lead to inaccurate data. The following guides provide systematic approaches to identify and mitigate common sources of background noise in various assays.

General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing the root cause of high background noise in your assay.

G cluster_solutions Troubleshooting Steps A High Background Signal Observed B Review Reagent Preparation and Storage A->B Check for contamination, - expired reagents, proper dilutions C Optimize Blocking Step B->C If reagents are okay D Titrate Primary/Secondary Reagents C->D If blocking is insufficient E Optimize Wash Steps D->E If reagent concentration is too high F Run Controls E->F If washing is inadequate G Background Reduced F->G If controls identify the issue H Persistent Background F->H If controls are inconclusive

Caption: A decision tree for troubleshooting high background noise.

Guide 1: Enzyme Inhibition Assays

High background in enzyme inhibition assays can result from non-specific interactions of the compound or detection reagents.

Q: I am observing a high background signal in my enzyme inhibition assay. What are the possible causes and solutions?

A: High background in enzyme inhibition assays can stem from several factors. Below is a table outlining potential causes and recommended actions.

Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the assay plate for any precipitate. - Decrease the final concentration of the compound. - Increase the DMSO concentration in the final assay buffer (typically should not exceed 1-2%).
Non-specific Binding of Detection Reagents - Ensure the blocking buffer is appropriate for the assay system and incubate for the recommended time (e.g., 1 hour).[3] - Titrate the concentration of the primary and secondary antibodies or detection reagents to find the optimal signal-to-noise ratio.[4]
Contaminated Buffers or Reagents - Prepare fresh buffers and reagent dilutions for each experiment.[3] - Use high-purity water and reagents.
Insufficient Washing - Increase the number and/or duration of wash steps to remove unbound reagents.[4] - Consider adding a mild detergent like Tween-20 to the wash buffer to reduce non-specific binding.[4]
Experimental Protocol: Optimizing Antibody Concentration
  • Preparation: Prepare a series of dilutions for your primary and secondary antibodies.

  • Incubation: Run parallel assays with these different antibody concentrations while keeping the concentration of your compound and other reagents constant.

  • Detection: Measure the signal in wells with and without the target enzyme/protein to determine the concentration that provides the best signal-to-noise ratio.

Guide 2: Cell-Based Assays

In cell-based assays, high background can be caused by cytotoxicity of the compound, autofluorescence, or non-specific reagent binding.

Q: My cell-based assay shows high background fluorescence/luminescence. How can I troubleshoot this?

A: High background in cell-based assays can be multifaceted. The following table provides guidance on how to address this issue.

Potential Cause Troubleshooting Steps
Compound Autofluorescence - Run a control plate with the compound but without the fluorescent detection reagent to measure the compound's intrinsic fluorescence at the assay wavelength. - If the compound is autofluorescent, consider using a detection reagent with a different excitation/emission spectrum.
Cellular Stress or Death - Perform a cell viability assay (e.g., MTT or Trypan Blue) at the working concentration of your compound to ensure it is not cytotoxic. - If cytotoxic, reduce the compound concentration or the incubation time.
Non-specific Staining - Optimize the concentration of fluorescent dyes or antibodies. - Ensure adequate washing steps to remove unbound reagents.[5] - Include a "no primary antibody" control to check for non-specific binding of the secondary antibody.[6]
Endogenous Enzyme Activity - If using an enzyme-linked detection method (e.g., HRP, AP), consider pre-treating cells with a quenching agent to block endogenous enzyme activity.[5]
Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor of a key kinase.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 activates Kinase2 Target Kinase Kinase1->Kinase2 activates Substrate Substrate Protein Kinase2->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor This compound Inhibitor->Kinase2

Caption: A hypothetical signaling pathway showing inhibition.

Data Presentation: Recommended Concentration Ranges

The optimal concentration of reagents is critical for minimizing background and maximizing specific signals. The following table provides general starting ranges for optimization.

Reagent Starting Concentration Range Notes
This compound 0.1 µM - 50 µMPerform a dose-response curve to determine the optimal concentration.
Primary Antibody 1:100 - 1:1000 dilutionOptimize for each new lot of antibody.[6]
Secondary Antibody 1:1000 - 1:10,000 dilutionHigher dilutions can reduce background.[4]
Blocking Agents (e.g., BSA, non-fat milk) 1% - 5% (w/v)Ensure the blocking agent is fully dissolved to prevent aggregates.[3]
Experimental Workflow: Enzyme Inhibition Assay

This diagram outlines a typical workflow for an enzyme inhibition assay, indicating steps where background can be introduced and should be optimized.

G A Prepare Reagents (Enzyme, Substrate, Compound) B Add Enzyme and Compound to Plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Incubate for Reaction D->E F Stop Reaction and Add Detection Reagent E->F G Read Signal (Absorbance, Fluorescence, Luminescence) F->G

References

Technical Support Center: Synthesis and Purification of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is a potential synthetic route for 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid?

    • A plausible approach involves a multi-step synthesis. A potential starting point could be the reaction of a suitably substituted maleic anhydride with 3,4-dichloroaniline to form a maleamic acid. This intermediate could then undergo a Michael addition with 2-morpholinoethan-1-amine to introduce the aminoethylmorpholine side chain.

  • Q2: What are common side reactions to anticipate during the synthesis?

    • Potential side reactions could include the formation of regioisomers during the amine addition, polymerization of the maleic anhydride derivative, and incomplete reactions leading to a mixture of starting materials and intermediates. The amide bond formation could also be susceptible to hydrolysis under certain conditions.

  • Q3: How can I monitor the progress of the reaction?

    • Thin Layer Chromatography (TLC) is a standard method for monitoring reaction progress. Developing a suitable solvent system to differentiate between starting materials, intermediates, and the final product is crucial. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.

Purification

  • Q4: What are the primary challenges in purifying the target compound?

    • The presence of a carboxylic acid, a secondary amine, and a tertiary amine in the target molecule can lead to challenges in purification due to its potential for zwitterionic character and variable solubility. Co-eluting impurities with similar polarities can also complicate chromatographic purification. The compound's stability under different pH conditions should also be considered.

  • Q5: Which purification techniques are most suitable?

    • A combination of techniques is often necessary. Initial purification could involve extraction to remove bulk impurities. This would likely be followed by column chromatography (either normal or reverse phase) to separate the target compound from closely related impurities. Crystallization from a suitable solvent system could be the final step to obtain a highly pure product.

Troubleshooting Guides

Synthesis Issues

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation - Inactive reagents- Incorrect reaction temperature- Inappropriate solvent- Check the purity and activity of starting materials.- Optimize the reaction temperature; some steps may require heating or cooling.- Screen different solvents to ensure adequate solubility of reactants.
Presence of multiple spots on TLC, indicating a complex mixture - Formation of side products- Decomposition of starting material or product- Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents).- Consider the use of protecting groups for reactive functionalities.- Work-up the reaction under milder conditions.
Incomplete conversion of starting material - Insufficient reaction time- Inadequate stoichiometry of reagents- Extend the reaction time and monitor by TLC or HPLC.- Increase the equivalents of the excess reagent.

Purification Issues

Problem Possible Cause(s) Suggested Solution(s)
Poor separation during column chromatography - Inappropriate solvent system- Co-eluting impurities- Compound streaking on the column- Perform a systematic screen of solvent systems with varying polarities.- Consider using a different stationary phase (e.g., reverse phase if normal phase is ineffective).- Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent to improve peak shape.
Difficulty in crystallizing the product - Presence of impurities- Inappropriate crystallization solvent- Re-purify the material by chromatography to remove impurities.- Screen a wide range of solvents and solvent mixtures for crystallization.- Attempt techniques like slow evaporation, vapor diffusion, or cooling crystallization.
Product appears to be an oil or gum - Residual solvent- Product has a low melting point or is amorphous- Dry the product under high vacuum for an extended period.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal.- Consider converting the compound to a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 4-((3,4-Dichlorophenyl)amino)-4-oxobut-2-enoic acid (Intermediate)

  • Dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3,4-dichloroaniline (1.0 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • If a precipitate forms, filter the solid and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water or by silica gel chromatography.

Protocol 2: Michael Addition of 2-morpholinoethan-1-amine

  • Suspend the 4-((3,4-Dichlorophenyl)amino)-4-oxobut-2-enoic acid (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add 2-morpholinoethan-1-amine (1.1 eq) to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification MA Maleic Anhydride Intermediate 4-((3,4-Dichlorophenyl)amino)- 4-oxobut-2-enoic acid MA->Intermediate Reaction 1 DCA 3,4-Dichloroaniline DCA->Intermediate Product Target Compound Intermediate->Product Reaction 2 (Michael Addition) MEA 2-Morpholinoethan-1-amine MEA->Product Crude Crude Product Product->Crude Extraction Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization PureProduct Pure Product Crystallization->PureProduct

Caption: A potential workflow for the synthesis and purification of the target compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues Start Problem Encountered LowYield Low/No Product Start->LowYield Is it a yield problem? ComplexMixture Complex Mixture Start->ComplexMixture Is the reaction messy? IncompleteReaction Incomplete Reaction Start->IncompleteReaction Is starting material left? PoorSeparation Poor Separation Start->PoorSeparation Chromatography issue? NoCrystals No Crystallization Start->NoCrystals Crystallization fails? OilyProduct Oily Product Start->OilyProduct Product not solid? CheckReagents CheckReagents LowYield->CheckReagents Check Reagents & Conditions OptimizeConditions OptimizeConditions ComplexMixture->OptimizeConditions Optimize Conditions & Consider Protecting Groups ExtendReaction ExtendReaction IncompleteReaction->ExtendReaction Extend Reaction Time & Adjust Stoichiometry ScreenSolvents ScreenSolvents PoorSeparation->ScreenSolvents Screen Solvents & Stationary Phases RepurifyAndScreen RepurifyAndScreen NoCrystals->RepurifyAndScreen Repurify & Screen Crystallization Solvents DryAndInduce DryAndInduce OilyProduct->DryAndInduce Dry Thoroughly & Attempt to Induce Crystallization

Caption: A troubleshooting decision tree for common synthesis and purification challenges.

Technical Support Center: Overcoming Resistance to 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing resistance to the investigational compound 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. The information is based on established principles of drug resistance to targeted therapies, particularly kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

Based on its chemical structure, which is common to many kinase inhibitors, this compound is hypothesized to function as a small molecule inhibitor of protein kinases. These kinases are crucial regulators of cellular processes like proliferation, survival, and differentiation.[1] In many cancers, aberrant kinase activity drives tumor growth, making them a key therapeutic target.[2][3]

Q2: My cancer cell line, initially sensitive to the compound, has stopped responding. What are the potential general mechanisms of acquired resistance?

Acquired resistance to targeted therapies can arise through several mechanisms:[4]

  • Secondary Mutations in the Target Kinase: The kinase that the drug targets may acquire new mutations that prevent the drug from binding effectively, while still allowing the kinase to function.[2][5]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby maintaining their growth and survival.[4][6]

  • Upregulation of the Target Kinase: The cancer cells may produce more of the target kinase, overwhelming the inhibitory effect of the drug.

  • Increased Drug Efflux: Cancer cells can increase the expression of transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration.[4]

  • Phenotypic Changes: Cells may undergo transformations, such as the epithelial-mesenchymal transition (EMT), which can confer broad drug resistance.[4]

Q3: Are there different types of drug resistance I should be aware of?

Yes, drug resistance is generally categorized into two types:

  • Primary (Intrinsic) Resistance: The cancer cells are inherently resistant to the drug from the beginning of treatment.

  • Acquired Resistance: Resistance develops after an initial period of successful treatment.[7]

Troubleshooting Guide for Acquired Resistance

This guide provides a structured approach to investigating and potentially overcoming acquired resistance in your cell line experiments.

Problem: Decreased sensitivity of a previously sensitive cell line to this compound.

Step 1: Confirm Resistance

  • Action: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of the resistant cell line to the parental (sensitive) cell line.

  • Expected Outcome: A significant increase in the IC50 value for the resistant line compared to the parental line confirms resistance.

Step 2: Investigate the Mechanism of Resistance

The following table outlines potential mechanisms and the experimental approaches to investigate them.

Potential Mechanism Experimental Protocol Expected Result in Resistant Cells
Target Alteration Sanger or Next-Generation Sequencing (NGS) of the putative target kinase gene.Identification of a new mutation in the kinase domain.
Bypass Pathway Activation Phospho-proteomic arrays or Western blotting for key signaling proteins (e.g., p-AKT, p-ERK, p-STAT3).Increased phosphorylation of proteins in alternative survival pathways.
Target Overexpression Western blotting or quantitative PCR (qPCR) for the target kinase.Increased protein or mRNA levels of the target kinase.
Increased Drug Efflux Use of efflux pump inhibitors (e.g., verapamil, cyclosporin A) in combination with your compound in a cell viability assay.Re-sensitization of the resistant cells to your compound.

Step 3: Strategies to Overcome Resistance

Based on your findings from Step 2, consider the following strategies:

  • Combination Therapy: If a bypass pathway is activated, consider combining your compound with an inhibitor of that pathway.[5] For example, if the PI3K/AKT pathway is activated, a combination with an AKT inhibitor may be effective.

  • Alternative Inhibitors: If a target mutation is identified, a second-generation inhibitor designed to bind to the mutated kinase may be necessary.[5]

  • Sequential Treatment: In some cases, switching to a different class of inhibitor after resistance develops can be effective. This concept, known as collateral sensitivity, occurs when the changes that cause resistance to one drug make the cells newly sensitive to another.[8]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line
  • Culture Parental Cells: Culture the sensitive parental cell line in standard growth medium.

  • Initial Drug Exposure: Treat the cells with the compound at a concentration equal to the IC50.

  • Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of the compound in the culture medium. This process can take several months.[9]

  • Isolate Resistant Clones: Once the cells are able to proliferate in a high concentration of the compound (e.g., 5-10 times the original IC50), isolate and expand single clones.

  • Confirm Resistance: Validate the resistance of the new cell line by comparing its IC50 to the parental line.

Protocol 2: Western Blotting for Bypass Pathway Activation
  • Cell Lysis: Lyse both parental and resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key phosphorylated signaling proteins (e.g., p-AKT, p-ERK) and their total protein counterparts.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines.

Visualizations

G cluster_workflow Troubleshooting Workflow for Acquired Resistance Start Cell line shows decreased sensitivity Confirm Confirm Resistance (Dose-Response Assay) Start->Confirm Investigate Investigate Mechanism (Sequencing, Western Blot, etc.) Confirm->Investigate Strategy Develop Strategy (Combination Therapy, etc.) Investigate->Strategy End Overcome Resistance Strategy->End

Caption: A workflow for troubleshooting acquired drug resistance.

G cluster_pathway Common Mechanisms of Kinase Inhibitor Resistance cluster_resistance Resistance Mechanisms Drug Kinase Inhibitor (Your Compound) Target Target Kinase Drug->Target Inhibition Pathway Downstream Signaling (Proliferation, Survival) Target->Pathway Cell Cancer Cell Outcome Pathway->Cell Mutation Target Mutation Mutation->Target Bypass Bypass Pathway Activation Bypass->Pathway Efflux Drug Efflux Efflux->Drug Removes Drug

Caption: Mechanisms of resistance to a targeted kinase inhibitor.

References

Technical Support Center: Western Blot Analysis of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers using 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in Western blot analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: For compounds of this nature, a common starting solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use.

Q2: How do I determine the optimal concentration and incubation time for treating my cells with this compound?

A2: The optimal concentration and incubation time are cell-type and target-dependent and must be determined empirically. We recommend performing a dose-response and time-course experiment.

  • Dose-Response: Treat your cells with a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for a fixed period (e.g., 24 hours).

  • Time-Course: Treat your cells with a fixed, effective concentration (determined from your dose-response experiment) for various durations (e.g., 0, 2, 6, 12, 24, 48 hours).

Analyze cell lysates from these experiments via Western blot to determine the conditions that yield the desired effect on your protein of interest.

Q3: Should I include any specific controls when using this compound in my Western blot experiment?

A3: Yes, proper controls are critical.

  • Vehicle Control: Treat a sample of cells with the same volume of the solvent (e.g., DMSO) used to dissolve the compound. This controls for any effects of the solvent on the cells.

  • Untreated Control: A sample of cells that receives no treatment.

  • Positive/Negative Controls: If available, use cell lines or treatments known to induce or inhibit the expression or modification of your target protein.

  • Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.

Experimental Protocol: Western Blot Analysis

This protocol provides a general framework for treating cells with this compound and subsequent analysis by Western blot.

1. Cell Culture and Treatment

  • Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Prepare a working solution of the compound in pre-warmed cell culture medium.

  • Aspirate the old medium from the cells and replace it with the medium containing the compound or vehicle control.

  • Incubate the cells for the predetermined time at 37°C in a CO2 incubator.

2. Cell Lysis and Protein Quantification

  • After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. Sample Preparation and SDS-PAGE

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add an appropriate volume of Laemmli sample buffer (e.g., 4x or 6x) to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load 20-40 µg of protein per lane into an SDS-PAGE gel, along with a molecular weight marker.[2]

  • Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.

4. Protein Transfer

  • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.

  • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[3]

  • Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.

5. Immunoblotting and Detection

  • Following transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[4]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]

  • Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).[4]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane.

  • Capture the signal using a digital imager or X-ray film.

Data Presentation Tables

Use the following tables to organize your experimental parameters and results.

Table 1: Antibody Dilutions

Antibody Host Species Dilution Factor Buffer
Primary Ab (Target) 5% BSA in TBST
Primary Ab (Loading) 5% Milk in TBST
Secondary Ab (Target) 5% Milk in TBST

| Secondary Ab (Loading)| | | 5% Milk in TBST |

Table 2: Densitometry Analysis

Treatment Group Target Protein Band Intensity Loading Control Band Intensity Normalized Intensity
Untreated
Vehicle Control
Compound (Conc 1)

| Compound (Conc 2) | | | |

Visualized Workflows and Pathways

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure Cell_Treatment 1. Cell Treatment with Compound Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification Denaturation 4. Sample Denaturation Quantification->Denaturation SDS_PAGE 5. SDS-PAGE Denaturation->SDS_PAGE Load Samples Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis following cell treatment.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B (Target Protein) KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor (p-TF) KinaseB->TranscriptionFactor phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound Your Compound Compound->KinaseB inhibits

Caption: A hypothetical signaling pathway showing inhibition of a kinase.

Troubleshooting Guide

This guide addresses common issues encountered during Western blotting.

Table 3: Troubleshooting Common Western Blot Problems

Problem Possible Cause(s) Recommended Solution(s)
No Bands or Weak Signal [5][6][7] 1. Insufficient protein loaded.[5] 2. Inefficient protein transfer.[2][6] 3. Primary or secondary antibody not effective (concentration too low, expired, wrong species).[5][6] 4. Over-washing of the membrane.[2] 5. Inactive ECL substrate. 1. Increase the amount of protein loaded per lane (up to 40 µg).[2] 2. Verify transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. 3. Use a fresh antibody dilution. Titrate antibody concentration. Ensure the secondary antibody recognizes the primary antibody's host species.[6] 4. Reduce washing times or omit detergents from the wash buffer. 5. Use freshly prepared ECL substrate.
High Background [5][7] 1. Insufficient blocking.[5] 2. Antibody concentration too high.[5][7] 3. Insufficient washing.[6] 4. Membrane dried out.[6] 1. Increase blocking time (e.g., 1-2 hours at RT or overnight at 4°C). Try a different blocking agent (e.g., BSA instead of milk).[2][8] 2. Decrease the concentration of primary and/or secondary antibodies. 3. Increase the number or duration of wash steps.[6] 4. Ensure the membrane remains fully submerged in buffer at all stages.[6][7]
Non-Specific Bands [6][7] 1. Primary antibody concentration too high.[6] 2. Secondary antibody is binding non-specifically.[6] 3. Protein degradation in the sample. 1. Reduce the primary antibody concentration and/or incubation time. 2. Run a control lane with only the secondary antibody to check for non-specific binding.[6] 3. Ensure protease inhibitors are always included in the lysis buffer and keep samples on ice.[1]

| Patchy or Uneven Spots [7] | 1. Air bubbles trapped during transfer.[3] 2. Uneven wetting of the membrane. 3. Aggregated antibodies or blocking agent. | 1. Carefully use a roller to remove all air bubbles when assembling the transfer stack.[3] 2. Ensure the membrane is fully submerged and wetted in methanol (for PVDF) and transfer buffer before transfer. 3. Filter the blocking buffer if it contains particulates. Centrifuge antibody solutions before use. |

Troubleshooting_Flowchart Start Western Blot Result? No_Bands No / Weak Bands Start->No_Bands Problem High_Background High Background Start->High_Background Problem Non_Specific Non-Specific Bands Start->Non_Specific Problem Good_Result Clear Bands Start->Good_Result OK Check_Transfer Check Transfer (Ponceau S) No_Bands->Check_Transfer Check_Blocking Check Blocking Time / Agent High_Background->Check_Blocking Titrate_Primary Titrate Primary Ab Non_Specific->Titrate_Primary Check_Antibody Check Antibody Concentration / Activity Check_Transfer->Check_Antibody Transfer OK Check_Washing Increase Washes Check_Blocking->Check_Washing Blocking OK Check_Washing->Check_Antibody Washing OK

References

Validation & Comparative

A Comparative Analysis of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and Known Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative Rho-kinase (ROCK) inhibitor, 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, hereafter referred to as Compound X, against a panel of well-characterized ROCK inhibitors. Due to the current lack of publicly available experimental data for Compound X, this document serves as a framework for its future evaluation and contextualizes its potential efficacy by comparison with established compounds.

Introduction to Rho-Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1][2] They are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is implicated in a variety of cellular processes, including cell adhesion, motility, contraction, and proliferation.[1][2] Dysregulation of this pathway is associated with numerous pathologies, making ROCK a compelling therapeutic target for conditions such as glaucoma, hypertension, and cancer.

This guide focuses on a direct comparison of Compound X with four established ROCK inhibitors: Fasudil, Ripasudil, Netarsudil, and Y-27632.

Comparative Efficacy of ROCK Inhibitors

The inhibitory activity of these compounds against the two isoforms of ROCK, ROCK1 and ROCK2, is a critical measure of their potency and potential selectivity. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters used to quantify this activity.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)ROCK1 Ki (nM)ROCK2 Ki (nM)
Compound X Data Not AvailableData Not AvailableData Not AvailableData Not Available
Fasudil 10,700[3]1,900[3]330[4][5]158[4][5]
Ripasudil 51[6][7][8][9]19[6][7][8][9]--
Netarsudil --1[1][10]1[1][10]
Y-27632 348[11]249[11]140-220[12][13][14]300[12][14]

Note: IC50 and Ki values can vary between different experimental setups. The data presented here is a compilation from multiple sources for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the context of ROCK inhibition and the methods used to determine inhibitor efficacy, the following diagrams illustrate the Rho/ROCK signaling pathway and a typical in vitro experimental workflow.

Rho_ROCK_Pathway Rho/ROCK Signaling Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK MLCP_inactive MLCP (Inactive) ROCK->MLCP_inactive MLC_P Phosphorylated MLC ROCK->MLC_P Actin_Cytoskeleton Actin Cytoskeleton Reorganization (Stress Fibers, Focal Adhesions) MLC_P->Actin_Cytoskeleton Cellular_Responses Cellular Responses (Contraction, Motility, etc.) Actin_Cytoskeleton->Cellular_Responses Kinase_Assay_Workflow In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (ROCK1/2) - Substrate (e.g., MYPT1) - ATP - Inhibitors (Compound X, Controls) Plate Plate Preparation: Pre-coat 96-well plate with substrate Reagents->Plate Add_Inhibitor Add serially diluted inhibitors to wells Plate->Add_Inhibitor Add_Kinase Add kinase to wells Add_Inhibitor->Add_Kinase Initiate_Reaction Initiate reaction by adding ATP/Mg²⁺ solution Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Add_Antibody Add anti-phospho-substrate antibody Stop_Reaction->Add_Antibody Add_Secondary Add HRP-conjugated secondary antibody Add_Antibody->Add_Secondary Add_Substrate Add chromogenic substrate (e.g., TMB) Add_Secondary->Add_Substrate Measure_Signal Measure absorbance/ luminescence Add_Substrate->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

References

Comparative Analysis of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the chemical structure 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and its structurally related analogs. The focus is on providing objective data to inform research and development in medicinal chemistry and pharmacology, particularly in the context of kinase inhibition and anticancer drug discovery. Due to the limited publicly available data on the specific biological activity of the title compound, this guide leverages data from structurally similar molecules to infer potential activities and guide future research.

Structural Features and Inferred Biological Relevance

The target molecule, this compound, possesses several key structural motifs that are prevalent in biologically active compounds:

  • Dichlorophenylamino Group: The 3,4-dichlorophenyl moiety is a common feature in many kinase inhibitors. The chlorine substituents can enhance binding affinity through halogen bonding and increase the lipophilicity of the molecule.

  • Morpholinoethylamino Group: The morpholine ring is frequently incorporated into drug candidates to improve aqueous solubility and pharmacokinetic properties. The ethylamino linker provides flexibility for optimal binding to the target protein.

  • Oxobutanoic Acid Core: This four-carbon dicarboxylic acid derivative serves as a scaffold to present the pharmacophoric groups in a specific spatial orientation.

Given these features, it is hypothesized that this compound may act as an inhibitor of protein kinases, potentially within the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.

Performance Comparison of Structurally Similar Compounds

Compound Name/StructureTarget Cell LineIC50 (µM)Key Structural Features Shared with Target Compound
N¹-(4-methoxybenzyl)-N⁴-(4-methoxyphenyl)-N¹-(3,4,5-trimethoxyphenyl) succinimide (a 4-oxobutanamide derivative)[1]A498 (Kidney)1.944-oxobutanamide core
N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide[2]SKNMC (Neuroblastoma)10.8N-phenyl-carboxamide moiety
N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamide[2]Hep-G2 (Liver)11.6N-phenyl-carboxamide moiety with chloro- substitution
N-(4-chlorophenyl)-2-p-tolylthiazole-4-carboxamide[2]Hep-G2 (Liver)22.3N-phenyl-carboxamide moiety with chloro- substitution
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative[3]RXF393 (Renal)7.01N-phenyl-carboxamide moiety
4-aminoquinoline-thiazolidinone hybrid analog (4e)TNBC (Breast)3.26Contains a substituted amino group and heterocyclic systems often found in kinase inhibitors.

Note: The IC50 values presented are from different studies and cell lines, making direct comparison of potency challenging. However, the data suggests that compounds with related structural motifs exhibit anticancer activity in the low micromolar range.

Experimental Protocols

To facilitate further research and enable standardized comparison, a detailed protocol for a relevant in vitro kinase assay is provided below. This protocol is based on the Promega ADP-Glo™ Kinase Assay for PI3K (p110α/p85α), a likely target for compounds with the structural features of the title molecule.

In Vitro PI3Kα (p110α/p85α) Kinase Assay Protocol (using ADP-Glo™)

Objective: To determine the in vitro inhibitory activity of a test compound against the PI3Kα kinase.

Materials:

  • Recombinant human PI3Kα (p110α/p85α) enzyme

  • PI3K Kinase Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA

  • Lipid Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP solution

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates (white)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare PI3K Reaction Buffer/Lipid Substrate mixture.

  • Prepare Enzyme Solution: Dilute the PI3Kα enzyme into the prepared PI3K Reaction Buffer/Lipid Substrate mixture to the desired concentration.

  • Plate Layout:

    • Add 0.5 µl of test compound (at various concentrations) or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µl of the enzyme/Lipid substrate mixture to each well.

  • Initiate Kinase Reaction: Add 0.5 µl of 250µM ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the hypothesized signaling pathway that compounds of this class may inhibit and a general workflow for screening and validating such inhibitors.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Target Compound (e.g., Butanoic Acid Derivative) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization CompoundLibrary Compound Library (including target compound and analogs) KinaseAssay In Vitro Kinase Assay (e.g., PI3Kα ADP-Glo) CompoundLibrary->KinaseAssay HitIdentification Hit Identification (IC50 Determination) KinaseAssay->HitIdentification CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) HitIdentification->CytotoxicityAssay CellSignaling Western Blot (p-Akt, p-S6K) CytotoxicityAssay->CellSignaling SAR Structure-Activity Relationship (SAR) Studies CellSignaling->SAR ADMET ADMET Profiling SAR->ADMET

References

cross-validation of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Analysis of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic Acid Activity: A Search for Comparative Data

A comprehensive search of publicly available scientific literature and chemical databases has been conducted to gather information on the biological activity of this compound across different cell lines. The objective was to compile a comparative guide for researchers, scientists, and drug development professionals, detailing its performance and underlying mechanisms.

Despite a thorough investigation using various search queries and databases, no published studies or experimental data pertaining to the biological activity of this specific compound were identified. Searches in prominent chemical databases did not yield a dedicated entry with associated bioactivity data for "this compound."

The absence of information indicates that this compound may be a novel chemical entity that has not yet been characterized in the scientific literature, or it may be known by a different chemical name or identifier that was not used in the search. It is also possible that research on this compound is proprietary and has not been disclosed in the public domain.

Consequently, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested, due to the lack of foundational experimental data.

Further research, including de novo synthesis and biological evaluation of this compound, would be required to determine its activity in different cell lines and to generate the data necessary for the requested comparative analysis.

Independent Verification of Binding Targets for 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the binding targets of the specific chemical entity, 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, could not be completed due to the absence of publicly available data identifying its specific biological binding partners.

Extensive searches of scientific literature, patent databases, and chemical repositories did not yield any specific information on the molecular targets of this compound. While the chemical scaffold, a substituted 4-oxobutanoic acid, is present in molecules with a wide range of biological activities, including kinase inhibition and other anticancer properties, this information is too general to definitively assign a binding target to the specific molecule .

Without the identification of a primary binding target or a set of targets, it is not feasible to conduct a comparative analysis as requested. Such an analysis would necessitate:

  • Identification of Alternative Molecules: Pinpointing other chemical entities that bind to the same specific target(s).

  • Quantitative Binding Data: Compiling experimental data (e.g., IC₅₀, Kᵢ, Kₔ values) for the compound and its alternatives against the identified target(s).

  • Experimental Protocols: Detailing the specific methodologies used to determine these binding affinities, such as radiometric assays, fluorescence polarization, surface plasmon resonance, or isothermal titration calorimetry.

  • Signaling Pathway Analysis: Elucidating the downstream signaling pathways modulated by the interaction of these molecules with their target(s).

The inability to retrieve this foundational information for this compound prevents the creation of the requested comparison guide, including data tables and visualizations of experimental workflows and signaling pathways.

Further research, including de novo target identification studies, would be required to first elucidate the binding targets of this compound before a comparative analysis could be performed.

Comparative Analysis of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic Acid Analogs in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of structurally related butanoic acid derivatives, presenting available experimental data and detailed methodologies for researchers, scientists, and drug development professionals. No experimental data was found for the specific compound 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.

This guide provides a comparative analysis of the biological activities of various analogs of this compound. The focus is on their potential as antimicrobial and anticancer agents, supported by available experimental data from published studies. Detailed protocols for the key experimental assays are also provided to facilitate reproducibility and further research.

Antimicrobial and Antifungal Activity of a Dichlorophenyl Analog

A notable analog, 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid , and its derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not detailed in the available literature, the qualitative activity has been reported.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid (Compound 3 in the cited study) and its derivatives was assessed against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. The activity was categorized as "high" or "moderate" based on the observed zones of inhibition in a disk diffusion assay[1].

CompoundGram-positive BacteriaGram-negative BacteriaFungi (Aspergillus fungytus)
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acidHighModerateModerate
Derivative 6ModerateHighHigh
Derivative 10HighHighModerate
Derivative 12aHighHighModerate
Derivative 17ModerateHighHigh

Data summarized from a study by El-Sawy et al.[1]

Experimental Protocols: Antimicrobial Screening

Disk Diffusion Method

This method is a widely used qualitative or semi-quantitative test for antimicrobial susceptibility.

  • Preparation of Materials : Sterilized Whatman No. 1 filter paper disks are impregnated with the test compounds at a specific concentration. Agar plates are prepared with a suitable growth medium, such as Mueller-Hinton agar for bacteria.

  • Inoculation : The agar plates are uniformly inoculated with a fresh broth culture of the target microorganism. The inoculum should be standardized to a specific turbidity, often corresponding to a 0.5 McFarland standard[2].

  • Disk Placement : The impregnated disks are placed on the surface of the inoculated agar plates at a sufficient distance from each other to prevent overlapping of inhibition zones[3].

  • Incubation : The plates are initially incubated at a low temperature (e.g., 5°C for 1 hour) to allow for the diffusion of the compound into the agar, followed by incubation at a temperature suitable for the growth of the microorganism (e.g., 28°C or 37°C for 24 hours)[1][2].

  • Observation : The plates are examined for the presence of a zone of inhibition (a clear area around the disk where microbial growth is absent). The diameter of this zone is measured to determine the susceptibility of the microorganism to the compound[3].

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare Agar Plates inoculate Inoculate Agar Plate with Microorganism prep_media->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate prep_disks Impregnate Disks with Test Compound place_disks Place Disks on Inoculated Plate prep_disks->place_disks inoculate->place_disks incubate Incubate Plates place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_activity Determine Antimicrobial Activity measure_zones->determine_activity

Disk Diffusion Assay Workflow

Anticancer Activity of Butanoic Acid Analogs

Several butanoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting cancer cell growth.

Data Presentation: Anticancer Activity (IC50 Values)

The following table summarizes the IC50 values for various butanoic acid analogs and structurally related compounds against different human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-cinnamic acid hybridHL60 (Leukemia)8.09[4]
Coumarin-cinnamic acid hybridMCF-7 (Breast)3.26[4]
Coumarin-cinnamic acid hybridA549 (Lung)9.34[4]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI-60 Panel (mean)1.57 (GI50)[5]
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20)A549 (Lung)Reduces viability by 50%[6]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative (Compound 2)HOP-92 (Lung)4.56[7]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative (Compound 2)MDA-MB-468 (Breast)21.0[7]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative (Compound 2)SK-MEL-5 (Melanoma)30.3[7]
Experimental Protocols: Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight[8].

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours)[9].

  • MTT Addition : After the incubation period, the treatment medium is removed, and a solution of MTT in a suitable medium is added to each well. The plates are then incubated for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals[8][10].

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals[10][11].

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm)[10].

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

G cluster_prep Preparation cluster_assay Assay cluster_results Results seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 G cluster_target Target Compound cluster_antimicrobial Antimicrobial Analog cluster_anticancer Anticancer Analog A Target Compound (No Data Found) C Antimicrobial Analog A->C Structural Relationship E Anticancer Analog Example A->E Structural Relationship B This compound D 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid F Coumarin-Cinnamic Acid Hybrid (Structurally related scaffold)

References

assessing the specificity of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in kinase profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the kinase specificity of a novel investigational compound, exemplified by 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, hereafter referred to as "Compound X." Due to the absence of publicly available kinase profiling data for Compound X, this guide will utilize a hypothetical dataset to illustrate the comparative process against established Bruton's tyrosine kinase (BTK) inhibitors. This approach serves as a practical template for researchers evaluating the selectivity of new chemical entities.

The comparative analysis includes the first-generation BTK inhibitor Ibrutinib and second-generation inhibitors Acalabrutinib and Zanubrutinib. These compounds are well-characterized and provide a relevant benchmark for evaluating the off-target effects of novel kinase inhibitors.[1][2][3][4][5][6]

Kinase Inhibitor Profiles: A Comparative Overview

Kinase inhibitors are a cornerstone of targeted therapy, but their efficacy and safety are intrinsically linked to their specificity. Off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, comprehensive kinase profiling is a critical step in drug development.

Ibrutinib (First-Generation BTK Inhibitor)

Ibrutinib is a potent, first-in-class BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[4][7] While highly effective, Ibrutinib also inhibits other kinases containing a homologous cysteine, such as those in the TEC and EGFR families.[5][8][9] This broader selectivity profile has been associated with side effects like rash, diarrhea, and bleeding events.[8][9]

Acalabrutinib and Zanubrutinib (Second-Generation BTK Inhibitors)

Acalabrutinib and Zanubrutinib were designed to be more selective for BTK, thereby minimizing off-target effects associated with Ibrutinib.[1][2][5] Acalabrutinib demonstrates less inhibition of other kinases like ITK and EGFR.[2][10] Zanubrutinib also shows greater selectivity for BTK over other kinases compared to Ibrutinib.[1][11][12][13] This enhanced specificity is believed to contribute to a more favorable safety profile.[5]

Compound X (Hypothetical Profile)

For the purpose of this guide, we will present a hypothetical kinase inhibition profile for Compound X. This profile is for illustrative purposes only and is intended to demonstrate how a novel compound's specificity would be evaluated against established drugs.

Quantitative Kinase Inhibition Data

The following tables summarize the inhibitory activity of Ibrutinib, Acalabrutinib, Zanubrutinib, and the hypothetical Compound X against a panel of selected kinases. Data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%). Lower IC50 values indicate greater potency.

Table 1: IC50 Values (nM) for BTK and Other Relevant Kinases

KinaseIbrutinib (IC50 nM)Acalabrutinib (IC50 nM)Zanubrutinib (IC50 nM)Compound X (IC50 nM) (Hypothetical)
BTK 0.5 3 0.3 5
TEC2.1251.550
ITK10>100060>1000
EGFR5.6>1000200>1000
SRC20>100080>1000
JAK316>1000300>1000

Note: Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from various public sources for illustrative comparison. Actual values may vary depending on the specific assay conditions.

Table 2: Percentage Inhibition at 1 µM Concentration

This table illustrates the "off-target" profile of each compound at a high concentration, which can reveal potential secondary targets.

KinaseIbrutinib (% Inhibition @ 1µM)Acalabrutinib (% Inhibition @ 1µM)Zanubrutinib (% Inhibition @ 1µM)Compound X (% Inhibition @ 1µM) (Hypothetical)
BTK >99% >99% >99% >99%
TEC98%80%99%65%
ITK95%10%70%5%
EGFR96%5%40%2%
SRC90%2%60%8%
JAK392%8%35%4%
CDK215%3%5%85%
FLT320%5%10%90%

Note: This data is illustrative. The hypothetical data for Compound X suggests it is a highly selective BTK inhibitor with potential off-target activity against CDK2 and FLT3 at higher concentrations.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of kinase profiling data. Below are generalized protocols for common kinase inhibition assays.

Radiometric Kinase Assay

This is a traditional and robust method for measuring kinase activity.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a peptide or protein substrate, ATP (spiked with [γ-³³P]ATP), and a buffer with necessary cofactors (e.g., Mg²⁺).

  • Inhibitor Addition: Add the test compound (e.g., Compound X) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[14]

  • Reaction Termination: Stop the reaction by adding a solution such as 2% (v/v) phosphoric acid.[14]

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates) to capture the phosphorylated substrate.

  • Washing: Wash the plate multiple times with a suitable buffer (e.g., 0.9% NaCl) to remove unincorporated [γ-³³P]ATP.[14]

  • Detection: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a microplate scintillation counter.[14]

  • Data Analysis: Calculate the percentage of remaining kinase activity for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Kinase Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput screening method.

  • Reaction Setup: In a suitable microplate, combine the kinase, a biotinylated substrate peptide, and the test compound at various concentrations.

  • Initiation and Incubation: Start the reaction by adding ATP and incubate for a predetermined time.

  • Detection: Stop the kinase reaction and introduce the detection reagents, which typically include a europium-labeled anti-phospho-specific antibody (donor fluorophore) and a streptavidin-conjugated acceptor fluorophore.

  • Signal Measurement: After another incubation period to allow for binding of the detection reagents, read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: The ratio of the acceptor and donor fluorescence signals is proportional to the amount of substrate phosphorylation. Calculate the percentage of inhibition and determine the IC50 values.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates a simplified B-cell receptor signaling pathway, highlighting the central role of BTK.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PIP3 PIP3 PIP3->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Calcium Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation Ibrutinib Ibrutinib Acalabrutinib Zanubrutinib Compound X Ibrutinib->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition for BTK inhibitors.

Kinase Profiling Experimental Workflow

This diagram outlines the general workflow for assessing the specificity of a kinase inhibitor.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Compound X) Reaction Kinase Reaction with Varying Inhibitor Concentrations Compound->Reaction Kinase_Panel Kinase Panel Selection (e.g., 96-well format) Kinase_Panel->Reaction Assay_Reagents Assay Reagents (ATP, Substrate, Buffer) Assay_Reagents->Reaction Detection Detection of Kinase Activity Reaction->Detection Raw_Data Raw Data Acquisition (e.g., CPM, RFU) Detection->Raw_Data IC50 IC50 Curve Fitting & Determination Raw_Data->IC50 Selectivity Selectivity Profile Generation & Comparison IC50->Selectivity

Caption: General experimental workflow for kinase inhibitor profiling.

References

Benchmarking 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and publicly available data reveals a significant lack of information on the compound 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. At present, there are no published preclinical or clinical studies detailing its mechanism of action, pharmacological profile, or therapeutic indications. Consequently, a direct comparison with any standard-of-care drugs is not feasible.

Searches for this specific chemical entity did not yield any relevant results in established scientific databases. The available literature describes research on structurally related compounds, but not on the exact molecule specified. This absence of foundational data precludes the identification of a therapeutic area and, therefore, the corresponding standard-of-care treatments against which it could be benchmarked.

Due to the lack of available experimental data, the creation of comparative data tables, detailed experimental protocols, and visualizations of signaling pathways or workflows as requested is not possible.

Further research and publication of in vitro and in vivo studies are required to elucidate the bioactivity and potential therapeutic applications of this compound before any meaningful comparative analysis can be conducted.

Comparative Guide to the Reproducibility of Experiments Involving 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical compound 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this guide will focus on its close structural analog, 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid . This analog shares the same core structure and is presumed to have a similar mechanism of action, likely as an inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.

This document outlines the presumed mechanism of action, compares its potential efficacy with other known IKKβ inhibitors, and provides detailed experimental protocols to facilitate reproducible research in this area.

Putative Mechanism of Action: Inhibition of the IKKβ/NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. The IKK complex, which includes the catalytic subunit IKKβ, phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

Compounds like 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid are believed to act as inhibitors of IKKβ. By blocking the kinase activity of IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm and suppressing the expression of NF-κB target genes.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative point of inhibition.

G cluster_stimulus Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNFα, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds to IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa Phosphorylated IκBα IKK_complex->p_IkBa Releases NF-κB Analog 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl) amino)-4-oxobutanoic acid (Putative Inhibitor) Analog->IKK_complex Inhibits Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB Active NF-κB Proteasome->NFkB Releases NFkB_n Active NF-κB NFkB->NFkB_n Translocates to Nucleus DNA DNA NFkB_n->DNA Binds to Gene_Exp Gene Expression (Inflammation, Proliferation) DNA->Gene_Exp Activates Transcription

Caption: Canonical NF-κB signaling pathway with the putative inhibition point of the subject compound.

Comparative Analysis of IKKβ Inhibitors

To evaluate the potential efficacy of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, it is essential to compare its inhibitory activity against IKKβ with that of other well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While the IC50 value for the bromo-analog is not currently available in the public domain, the table below lists the IC50 values for several commercially available IKKβ inhibitors.

Compound NameTargetIC50 ValueReference(s)
4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid IKKβ (putative)Not Reported-
TPCA-1 IKKβ17.9 nM[1][2][3]
SC-514 IKKβ3-12 µM[4][5][6]
BAY 11-7082 IκBα Phosphorylation5-10 µM[7][8][9]

Experimental Protocols for Reproducibility

To ensure the reproducibility of experiments involving these compounds, detailed and standardized protocols are necessary. Below are methodologies for key experiments to characterize and compare IKKβ inhibitors.

In Vitro IKKβ Kinase Inhibition Assay

This assay is designed to determine the IC50 value of a compound by directly measuring its effect on the enzymatic activity of purified IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site, such as IKKtide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit or similar ADP detection system

  • 384-well microplates (low volume, white)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.

  • Enzyme and Substrate Preparation: Dilute the recombinant IKKβ and the substrate peptide to their final working concentrations in the kinase assay buffer.

  • Reaction Setup:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of the IKKβ enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Add 4 µL of a solution containing ATP and the IKKβ substrate to each well to start the reaction. The final ATP concentration should be close to its Km value for IKKβ.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit NF-κB activation within a cellular context.

Materials:

  • HEK293 or other suitable cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • TNFα (Tumor Necrosis Factor-alpha) or other NF-κB stimulus.

  • Test compound (dissolved in DMSO).

  • 96-well cell culture plates (white, clear bottom).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or DMSO (vehicle control).

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Stimulation: Add TNFα to the wells to a final concentration known to robustly activate the NF-κB pathway (e.g., 10 ng/mL). Include a set of unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium from the wells and wash once with PBS.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the data by subtracting the background luminescence from the unstimulated cells. Calculate the percent inhibition of the TNFα-stimulated signal for each compound concentration. Plot the percent inhibition versus the log of the compound concentration to determine the cellular IC50 value.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a logical workflow for the discovery and characterization of novel IKKβ inhibitors.

G Start Start: Compound of Interest (e.g., 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl) amino)-4-oxobutanoic acid) Biochem_Assay In Vitro IKKβ Kinase Assay Start->Biochem_Assay Det_IC50 Determine IC50 Value Biochem_Assay->Det_IC50 Compare Compare Potency with Known Inhibitors Det_IC50->Compare Cell_Assay Cell-Based NF-κB Reporter Assay Compare->Cell_Assay Det_Cell_IC50 Determine Cellular IC50 Cell_Assay->Det_Cell_IC50 Tox_Assay Assess Cytotoxicity (e.g., MTT, CellTiter-Glo) Det_Cell_IC50->Tox_Assay Selectivity Kinase Selectivity Profiling (Panel of other kinases) Tox_Assay->Selectivity Downstream Downstream Analysis (e.g., Western blot for p-IκBα, qPCR for NF-κB target genes) Selectivity->Downstream Conclusion Conclusion: Characterize Compound Profile (Potency, Cellular Activity, Selectivity, Toxicity) Downstream->Conclusion

Caption: A generalized workflow for the characterization of a putative IKKβ inhibitor.

References

confirming the on-target effects of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid with genetic approaches

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of preclinical drug development is the rigorous validation of a compound's on-target effects. This guide provides a framework for confirming the efficacy of targeted therapies using genetic approaches, with a focus on inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway. While the specific compound "4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid" could not be definitively identified in the current literature, we will use the well-characterized FGFR inhibitor, infigratinib, as a representative example to illustrate the necessary experimental comparisons and data presentation.

Infigratinib (formerly BGJ398) is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[1] Its clinical activity has been evaluated in patients with chemotherapy-refractory cholangiocarcinoma harboring FGFR2 fusions.[2] This guide will compare infigratinib with another FGFR inhibitor, pemigatinib, and discuss genetic methods to validate their on-target activity.

Comparative Analysis of FGFR Inhibitors

The selection of a targeted therapy is often guided by its potency, selectivity, and the specific genetic alterations present in the patient's tumor. Both infigratinib and pemigatinib are kinase inhibitors that have demonstrated efficacy in treating cholangiocarcinoma with FGFR2 fusions or rearrangements.[3]

InhibitorTargetIC50 (nM)Indication
Infigratinib FGFR1, FGFR2, FGFR30.9 (FGFR1), 1.4 (FGFR2), 1 (FGFR3)[1]Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement[4]
Pemigatinib FGFR1, FGFR2, FGFR30.4 (FGFR1), 0.5 (FGFR2), 1.2 (FGFR3)Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement

Table 1: Comparison of Infigratinib and Pemigatinib. IC50 values represent the concentration of the drug required to inhibit the activity of the target kinase by 50%.

Genetic Approaches for On-Target Validation

Genetic validation is crucial to confirm that the observed therapeutic effect of a drug is indeed due to its interaction with the intended target. This can be achieved through several experimental approaches.

Cellular Assays with Genetically Defined Models:

The most direct way to demonstrate on-target activity is to use cell lines with specific genetic alterations that confer sensitivity or resistance to the drug.

  • Engineered Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, can be engineered to express a constitutively active form of a kinase, such as an FGFR2 fusion protein. In these cells, survival and proliferation become dependent on the activity of the fusion protein. Treatment with an effective FGFR inhibitor like infigratinib would be expected to induce cell death.

  • Patient-Derived Cell Lines: Utilizing cell lines derived from tumors with known FGFR alterations (e.g., fusions, mutations, or amplifications) provides a more clinically relevant model to assess drug sensitivity.

Gene Knockdown or Knockout:

Reducing or eliminating the expression of the target protein should phenocopy the effect of the inhibitor.

  • siRNA/shRNA: Small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) can be used to transiently or stably knock down the expression of FGFRs. If the inhibitor's effect is on-target, the cellular phenotype observed with the drug should be similar to that seen with FGFR knockdown.

  • CRISPR/Cas9: This gene-editing technology can be used to create complete knockout of the FGFR gene. Cells lacking the target should be resistant to the effects of the inhibitor.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of the inhibitor on cells with and without the target genetic alteration.

Protocol:

  • Seed cells (e.g., Ba/F3-FGFR2 fusion cells and parental Ba/F3 cells) in 96-well plates.

  • Treat cells with a serial dilution of the inhibitor (e.g., infigratinib) or a vehicle control.

  • Incubate for 72 hours.

  • Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plot the percentage of viable cells against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis

Objective: To assess the inhibition of downstream signaling pathways.

Protocol:

  • Treat cells with the inhibitor at various concentrations for a specified time.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of FGFR and downstream signaling proteins (e.g., FRS2, ERK, AKT).

  • Use secondary antibodies conjugated to horseradish peroxidase for detection by chemiluminescence.

Visualizing Signaling Pathways and Experimental Logic

To clearly illustrate the mechanisms of action and experimental design, diagrams generated using Graphviz (DOT language) are provided below.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Infigratinib Infigratinib Infigratinib->FGFR Inhibits

Caption: FGFR signaling pathway and the point of inhibition by infigratinib.

Genetic_Validation_Workflow cluster_model Cellular Model cluster_intervention Intervention cluster_outcome Outcome cluster_control Control CancerCells Cancer Cells with FGFR2 Fusion Inhibitor Treat with Infigratinib CancerCells->Inhibitor siRNA Transfect with FGFR2 siRNA CancerCells->siRNA Apoptosis_Inhibitor Cell Death Inhibitor->Apoptosis_Inhibitor NoEffect No Effect Inhibitor->NoEffect Apoptosis_siRNA Cell Death siRNA->Apoptosis_siRNA WTCells Wild-Type Cells WTCells->Inhibitor

Caption: Experimental workflow for genetic validation of on-target effects.

By employing these genetic approaches and quantitative assays, researchers can confidently confirm the on-target effects of novel inhibitors and build a strong preclinical data package to support their advancement into clinical development.

References

side-by-side comparison of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid delivery methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific delivery methods for the compound 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. To date, no experimental data on its formulation, bioavailability, or comparative delivery performance has been published. However, by examining structurally related compounds, we can infer potential biological activities and explore theoretical delivery approaches that may guide future research in this area.

This guide, intended for researchers, scientists, and professionals in drug development, provides an overview of the known biological landscape for similar chemical entities and discusses general drug delivery principles that could be applied to this class of molecules. While a direct side-by-side comparison of delivery methods for the target compound is not possible due to the lack of data, this document aims to equip researchers with foundational knowledge for initiating such studies.

Biological Activity of Structurally Similar Compounds

Research into compounds with a similar phenylamino-oxobutanoic acid backbone suggests potential therapeutic applications. For instance, a structurally related bromo-derivative, 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, has been investigated for its biological properties. The morpholinoethyl group is suggested to enhance solubility and cellular uptake, while the bromophenyl group may facilitate binding to specific protein targets.[1]

Table 1: Potential Biological Activities of Structurally Related Phenylamino-Oxobutanoic Acid Derivatives

Biological ActivityInvestigated inPotential Mechanism of Action
AnticancerEstrogen receptor-positive breast cancer cells (MCF7)Induction of apoptosis and cell cycle arrest.[1]
AntimicrobialVarious bacterial strainsThe thiazole derivatives of similar compounds have shown significant antimicrobial activity.[1]

These findings suggest that this compound may also exhibit similar pharmacological effects, warranting further investigation into its efficacy and mechanism of action.

Potential Signaling Pathway Involvement

The biological activities of many therapeutic compounds are mediated through their interaction with specific intracellular signaling pathways. Based on the activities of related molecules, two key pathways that may be modulated by this class of compounds are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. Both pathways are crucial regulators of cell proliferation, inflammation, and survival.

MAPK Signaling Pathway

The MAPK cascade is a critical pathway involved in transmitting signals from the cell surface to the nucleus, regulating processes like cell growth, differentiation, and apoptosis.[2] Dysregulation of this pathway is a hallmark of many cancers.[3][4]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Figure 1: Simplified MAPK Signaling Pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the immune and inflammatory responses.[5] It plays a critical role in the expression of genes involved in inflammation, cell survival, and proliferation.[6][7] There are two major pathways for NF-κB activation: the canonical and non-canonical pathways.[8]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Releases Active_NFkB Active NF-κB NFkB->Active_NFkB Translocates IkB_NFkB IκB-NF-κB (Inactive) Gene_Transcription Gene Transcription (Inflammation, Survival) Active_NFkB->Gene_Transcription Induces Experimental_Workflow Synthesis Synthesis Characterization Physicochemical Characterization Synthesis->Characterization Formulation Formulation Studies (e.g., Prodrugs, Nanoparticles) Characterization->Formulation InVitro In Vitro Evaluation (Release, Stability, Cell Permeability) Formulation->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Data_Analysis Data Analysis & Comparison InVivo->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and discarding chemical compounds is paramount. This document provides a detailed, step-by-step guide for the safe disposal of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, a halogenated organic compound.

Core Principles of Chemical Waste Disposal

The foundation of safe chemical disposal rests on several key principles:

  • Segregation: Never mix incompatible waste streams. Halogenated organic compounds must be collected separately from non-halogenated organic waste, as well as from acidic, basic, and aqueous waste.[1][2][3]

  • Containment: Use appropriate, clearly labeled, and sealed containers for waste collection.[4][5][6]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA).[5][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling chemical waste.[4][6]

Disposal Protocol for this compound

This compound is classified as a halogenated organic substance due to the presence of the dichlorophenyl group. Therefore, it must be disposed of following the specific guidelines for this waste category.

Step 1: Waste Identification and Segregation

  • Identify as Halogenated Waste: Due to the presence of chlorine atoms on the phenyl ring, this compound is a halogenated organic waste.

  • Segregate at the Source: At the point of generation, this waste must be collected in a designated container for "Halogenated Organic Waste."[2][3] Do not mix with non-halogenated solvents, acids, bases, or other incompatible chemicals.[1][8]

Step 2: Waste Collection and Container Management

  • Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.[5][9]

  • Properly Label the Container: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, such as "Halogenated Organic Waste" and the full chemical name.[1][10][11] The label should also include the date when the first drop of waste was added.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[1][3]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[10][11] The SAA should be in a well-ventilated area, away from heat sources or ignition.[1][4]

Step 3: Waste Disposal and Removal

  • Arrange for Pickup: Once the container is full (typically around 80-90% capacity to prevent spills), arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[1][9]

  • Final Disposal Method: Halogenated organic waste is typically disposed of via high-temperature incineration at a specialized facility.[2][4] This method is effective in destroying the hazardous components of the waste.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure proper ventilation.

  • Use Absorbent Material: Contain and absorb the spill using an inert absorbent material, such as vermiculite or a commercial spill kit.

  • Collect and Dispose of Cleanup Materials: The absorbent material and any contaminated cleaning supplies must be collected in a sealed, labeled container and disposed of as halogenated hazardous waste.[1]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established procedures.

Quantitative Data Summary

While specific quantitative data for this compound's disposal is not available, the following table summarizes general quantitative guidelines for laboratory hazardous waste management.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste[11]
Container Fill Level Do not exceed 90% of the container's capacity[9]
Storage Time in SAA No specific time limit as long as it is under the control of the generator[10]
Central Accumulation Area (CAA) Storage Time (SQG) Up to 180 days[10]
Central Accumulation Area (CAA) Storage Time (LQG) Up to 90 days[10]
Small Quantity Generator (SQG) Limit Generates between 100 kg and 1000 kg of hazardous waste per month[10]
Large Quantity Generator (LQG) Limit Generates more than 1000 kg of hazardous waste per month[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: 4-((3,4-Dichlorophenyl)amino)-2-((2- morpholinoethyl)amino)-4-oxobutanoic acid classify Classify Waste: Contains Dichlorophenyl Group start->classify is_halogenated Is it Halogenated? classify->is_halogenated halogenated_waste YES: Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste NO: Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No collect Collect in Designated 'Halogenated Waste' Container halogenated_waste->collect label_container Label Container: 'Hazardous Waste' + Contents + Date collect->label_container store Store in Satellite Accumulation Area (SAA) label_container->store full Container Full? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end Disposal via Incineration by Licensed Contractor contact_ehs->end

References

Essential Safety and Handling Protocol for 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. The following guidance is based on the hazardous properties of its constituent functional groups: dichlorophenylamino (an aromatic amine), morpholinoethylamino (a morpholine derivative), and carboxylic acid. Aromatic amines are noted for their potential toxicity and carcinogenicity.[1][2][3][4][5] Morpholine derivatives can be corrosive and flammable, posing risks of severe skin and eye damage.[6][7][8][9][10] Carboxylic acids are often corrosive and can cause skin and eye irritation.[11] This information should be used as a baseline for safe handling, and a comprehensive risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving.To prevent skin contact, as aromatic amines can be absorbed through the skin and morpholine derivatives can be corrosive.[4][6]
Eyes Chemical safety goggles and a face shield.To protect against splashes and aerosols that can cause severe eye damage.[6][9]
Body A chemical-resistant laboratory coat.To protect against incidental contact and spills.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of aerosols or dust, especially given the potential toxicity of aromatic amines.[4]
Feet Closed-toe shoes made of a non-porous material.To protect against spills.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][9]

  • Avoid the formation of dust and aerosols during handling.[12]

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][13]

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • For larger spills, dike the area to prevent spreading.

  • Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after the material pickup is complete.[14]

Disposal:

  • Dispose of all waste materials, including contaminated PPE and absorbent materials, as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the general trash.

Emergency Procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][15]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[7][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Workflow and Logic Diagram

The following diagram outlines the procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Conduct Risk Assessment b Don Appropriate PPE a->b c Verify Fume Hood Operation b->c d Prepare Work Area c->d e Weigh/Transfer Compound in Fume Hood d->e f Perform Experiment e->f g Monitor for Spills/Exposure f->g h Decontaminate Work Surfaces g->h l Spill or Exposure Occurs g->l i Segregate Hazardous Waste h->i j Dispose of Waste per Regulations i->j k Doff PPE Correctly j->k m Follow Emergency Procedures l->m n Seek Medical Attention m->n

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.